molecular formula C8H15N3O5 B1336510 H-Thr-Gly-Gly-OH CAS No. 66592-75-4

H-Thr-Gly-Gly-OH

Cat. No.: B1336510
CAS No.: 66592-75-4
M. Wt: 233.22 g/mol
InChI Key: XPNSAQMEAVSQRD-FBCQKBJTSA-N
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Description

Thr-Gly-Gly is a peptide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O5/c1-4(12)7(9)8(16)11-2-5(13)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,13)(H,11,16)(H,14,15)/t4-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNSAQMEAVSQRD-FBCQKBJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426331
Record name SCHEMBL2550240
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66592-75-4
Record name Glycine, N-(N-threonylglycyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66592-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SCHEMBL2550240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: H-Thr-Gly-Gly-OH (Threonyl-Glycyl-Glycine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Thr-Gly-Gly-OH (TGG) is a hydrophilic tripeptide (


, MW 233.22  g/mol ) predominantly recognized as a bioactive structural motif within marine collagen hydrolysates and as a model substrate for enzymatic kinetic studies. While often cited in general peptide libraries, its specific utility lies in its role as an antioxidant fragment derived from larger protein sequences (e.g., Gadus macrocephalus skin gelatin) and its application in validating peptide synthesis protocols due to the physicochemical contrast between the polar Threonine side chain and the flexible Glycine backbone.

This guide provides a rigorous technical analysis of TGG, detailing its chemical architecture, optimized solid-phase synthesis (SPPS) protocols, and analytical characterization standards.

Chemical Identity & Physicochemical Architecture

The structural integrity of H-Thr-Gly-Gly-OH is defined by the N-terminal L-Threonine residue coupled to a diglycine spacer, terminating in a free carboxylic acid. The absence of bulky hydrophobic side chains on the C-terminal glycine residues imparts significant conformational flexibility ($ \phi, \psi $ rotation), making the peptide highly soluble in aqueous media but challenging to retain on standard hydrophobic stationary phases.

Structural Specifications
ParameterTechnical Specification
IUPAC Name (2S,3R)-2-amino-3-hydroxybutanoyl-glycyl-glycine
Sequence Thr-Gly-Gly (TGG)
Molecular Formula

Molecular Weight 233.22 g/mol
CAS Number 66592-75-4
Isoelectric Point (pI) ~5.95 (Theoretical)
Hydrophobicity Hydrophilic (LogP < 0)
Solubility Soluble in Water, PBS; Insoluble in Diethyl Ether
Molecular Connectivity Diagram

The following diagram illustrates the connectivity and functional groups critical for recognition, highlighting the nucleophilic hydroxyl group on Threonine and the flexible diglycine tail.

ChemicalStructure Figure 1: Structural Connectivity of H-Thr-Gly-Gly-OH N_Term N-Terminus (NH2) Thr_Alpha Thr C-Alpha (Chiral Center) N_Term->Thr_Alpha Thr_Side Thr Side Chain (-CH(OH)CH3) Thr_Alpha->Thr_Side Polarity PeptideBond1 Peptide Bond (-CO-NH-) Thr_Alpha->PeptideBond1 Gly1_Alpha Gly1 C-Alpha (-CH2-) PeptideBond1->Gly1_Alpha PeptideBond2 Peptide Bond (-CO-NH-) Gly1_Alpha->PeptideBond2 Gly2_Alpha Gly2 C-Alpha (-CH2-) PeptideBond2->Gly2_Alpha C_Term C-Terminus (-COOH) Gly2_Alpha->C_Term

Synthesis Strategy: Fmoc-SPPS Protocol[2]

Synthesizing H-Thr-Gly-Gly-OH requires careful selection of the solid support to ensure the C-terminal acid is generated without racemization or diketopiperazine formation, a common side reaction in Gly-containing di/tripeptides.

Critical Experimental Choices
  • Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin is preferred over Wang resin.

    • Causality: 2-CTC allows for loading the first Glycine under mild conditions (DIPEA, DCM), preventing racemization. It also permits cleavage of the protected peptide fragment if needed. Wang resin requires DMAP/esterification, which can induce racemization of C-terminal residues (though less critical for Glycine, it is poor practice for rigorous standards).

  • Side Chain Protection: Thr(tBu) .

    • Causality: The tert-butyl ether protects the secondary hydroxyl group from O-acylation during coupling steps.

  • Coupling Reagents: HBTU/DIPEA .

    • Standard: Cost-effective and sufficient for non-sterically hindered residues like Glycine.

Step-by-Step Workflow

This protocol assumes a 0.1 mmol scale.

  • Resin Loading (First Glycine):

    • Swell 2-CTC resin in dry DCM (Dichloromethane).

    • Add Fmoc-Gly-OH (3 eq) + DIPEA (6 eq) in DCM. Agitate for 2 hours.

    • Capping: Add MeOH (1 mL) to the reaction vessel to cap unreacted chloride sites (15 min).

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Validation: UV monitoring of the fulvene-piperidine adduct at 301 nm confirms deprotection.

  • Peptide Elongation:

    • Cycle 1 (Gly): Activate Fmoc-Gly-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF. Coupling time: 45 min.

    • Cycle 2 (Thr): Activate Fmoc-Thr(tBu)-OH (3 eq) with HBTU/DIPEA. Coupling time: 60 min.

  • Cleavage & Global Deprotection:

    • Reagent: TFA/TIS/H2O (95:2.5:2.5) .

    • Time: 2 hours at room temperature.

    • Mechanism:[1] TFA removes the tBu protection from Threonine and cleaves the peptide from the resin simultaneously.

  • Precipitation:

    • Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge and wash 3x.

SPPS_Workflow Figure 2: Fmoc-SPPS Synthesis Pathway for TGG Start Start: 2-CTC Resin Load Load Fmoc-Gly-OH (DIPEA/DCM) Start->Load Deprotect1 Fmoc Removal (20% Piperidine) Load->Deprotect1 Couple1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotect1->Couple1 Deprotect2 Fmoc Removal (20% Piperidine) Couple1->Deprotect2 Couple2 Couple Fmoc-Thr(tBu)-OH (HBTU/DIPEA) Deprotect2->Couple2 FinalDeprotect Final Fmoc Removal Couple2->FinalDeprotect Cleavage Global Cleavage (TFA/TIS/H2O) FinalDeprotect->Cleavage Product Crude H-Thr-Gly-Gly-OH Cleavage->Product

Analytical Characterization & Validation

Due to the high polarity of TGG, standard C18 HPLC protocols often result in elution near the void volume (dead time). Optimized chromatographic conditions are required.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18-Aq (Polar Endcapped) or HILIC column. Standard C18 is often insufficient.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 10% B over 15 minutes. (Isocratic hold at 0-1% B may be necessary).

  • Detection: 214 nm (Peptide bond) and 220 nm.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive ESI (

    
    ).
    
  • Expected Mass:

    • Monoisotopic Mass: 233.10 Da.

    • Observed

      
      : 234.1 Da .
      
  • Fragmentation Pattern (MS/MS):

    • y-ions: y1 (Gly), y2 (Gly-Gly).

    • b-ions: b2 (Thr-Gly).

    • Note: The loss of water (-18 Da) from the Threonine side chain is a common neutral loss observed in the spectrum (

      
       216.1).
      

Biological Context & Applications[4][5]

Marine Collagen Hydrolysates

H-Thr-Gly-Gly-OH is frequently identified in the hydrolysates of marine collagen (e.g., Gadus macrocephalus or Pacific Cod).[2] Proteolytic digestion of collagen—which is rich in Gly-X-Y motifs—releases short peptides. TGG has been implicated in antioxidant activity , specifically radical scavenging, although its potency is often compared against longer analogs like Thr-Gly-Gly-Gly-Asn-Val.

Enzymatic Kinetics Model

The peptide serves as a substrate for characterizing peptidases and threonine dehydratase . Its simple structure allows researchers to isolate the kinetics of N-terminal threonine processing without steric interference from complex downstream residues.

Stability

TGG is relatively stable in solution but susceptible to microbial degradation if not sterile. It does not form secondary structures (alpha-helices/beta-sheets) due to the short chain length and high glycine content, existing primarily as a random coil.

References

  • PubChem. (2025).[3] Threonyl-glycine and related structures. National Library of Medicine. [Link] (Accessed via search for structural analogs).

  • Ngo, D.H., et al. (2013). Marine Collagen as a Source of Bioactive Molecules: A Review. SciSpace/ResearchGate. (Contextualizing TGG within collagen hydrolysates). [Link]

Sources

Biological Role of Thr-Gly-Gly (TGG) Tripeptide in Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Thr-Gly-Gly (TGG) tripeptide, focusing on its specific bioactive roles in metabolic regulation, enzymatic inhibition, and molecular recognition.

Technical Guide for Research & Drug Development

Executive Summary

The Thr-Gly-Gly (TGG) tripeptide is a bioactive motif primarily identified as a functional cleavage product of larger metabolic and structural proteins (e.g., collagen, marine peptides, RecA). Unlike classical hormonal peptides, TGG functions as a cryptic metabolic modulator . Its biological utility spans three distinct domains:

  • Metabolic Enzyme Inhibition: Acting as a competitive inhibitor of Angiotensin-I Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV).

  • Redox Homeostasis: Functioning as a radical scavenger and Nrf2 signaling activator.

  • Molecular Recognition: Serving as a high-affinity N-terminal motif for supramolecular binding and specific DNA base interaction (Cytosine-selective).

This guide delineates the mechanistic pathways of TGG, providing actionable protocols for its isolation, characterization, and application in therapeutic design.

Metabolic Pharmacology & Mechanisms of Action

ACE Inhibition and Hemodynamic Regulation

TGG acts as a zinc-metallopeptidase inhibitor. Its efficacy stems from the specific stereochemical arrangement of the Threonine hydroxyl group and the flexibility of the Glycine linker, which allows deep penetration into the ACE active site.

  • Mechanism: The C-terminal carboxylate of TGG interacts with the zinc ion (

    
    ) at the ACE active site, while the N-terminal Threonine forms hydrogen bonds with the S1/S2 subsites, displacing the natural substrate (Angiotensin I).
    
  • Bioavailability: As a tripeptide, TGG is a substrate for the PepT1 (SLC15A1) transporter, allowing intact absorption across the intestinal epithelium, a critical feature for oral drug delivery.

Antioxidant & Anti-inflammatory Signaling

TGG exhibits potent antioxidant activity, not merely through direct radical scavenging, but by modulating intracellular signaling.

  • Direct Scavenging: The peptide backbone and the Threonine side chain quench DPPH and hydroxyl radicals.

  • Pathway Activation: TGG enhances the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Upon entry into the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Phase II detoxifying enzymes (HO-1, NQO1).

Structural Recognition (The "Cytosine Link")

A unique property of TGG is its stereochemical affinity for nucleic bases.

  • Observation: The t-Boc-Thr-Gly-Gly-OBz derivative forms three strong hydrogen bonds specifically with Cytosine .[1]

  • Implication: This suggests TGG motifs may act as ancient or synthetic recognition elements for DNA/RNA targeting, relevant for designing peptide nucleic acids (PNA) or gene-regulatory drugs.

Visualization of Signaling Pathways

The following diagram illustrates the dual metabolic role of TGG: inhibiting the ACE pathway (blood pressure control) and activating the Nrf2 pathway (cellular defense).

TGG_Metabolic_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm / Nucleus TGG Thr-Gly-Gly (TGG) PepT1 PepT1 Transporter TGG->PepT1 Transport ACE ACE Enzyme (Zinc Metallopeptidase) TGG->ACE Inhibition (Zn2+ Chelation) BP Hypertension TGG->BP Reduces Keap1 Keap1-Nrf2 Complex PepT1->Keap1 Intracellular TGG Modulates Redox State ACE->BP Angiotensin II Production Nrf2_Free Nrf2 (Released) Keap1->Nrf2_Free Dissociation ARE ARE (DNA Promoter) Nrf2_Free->ARE Nuclear Translocation Antioxidants HO-1, SOD, CAT (Antioxidant Enzymes) ARE->Antioxidants Transcription

Caption: Figure 1. Dual mechanism of TGG: Competitive inhibition of membrane-bound ACE and intracellular activation of the Nrf2 antioxidant response via PepT1 transport.

Experimental Protocols

Isolation of TGG from Marine Collagen Hydrolysates

This workflow describes the extraction of TGG-containing fractions from marine sources (e.g., fish skin gelatin), a standard method for obtaining bioactive metabolic peptides.

Reagents:

  • Alcalase (2.4 L) or Papain.

  • Sephadex G-25 resin.[2][3]

  • RP-HPLC column (C18).

Protocol:

  • Hydrolysis: Homogenize fish skin gelatin in distilled water (1:10 w/v). Adjust pH to 8.0. Add Alcalase (E/S ratio 1:100). Incubate at 50°C for 4 hours.

  • Termination: Heat at 95°C for 15 min to inactivate enzymes. Centrifuge at 10,000

    
     g for 20 min at 4°C. Collect supernatant.
    
  • Ultrafiltration: Pass supernatant through a 3 kDa MWCO membrane. Collect the permeate (<3 kDa).

  • Gel Filtration: Load permeate onto a Sephadex G-25 column (

    
     cm). Elute with deionized water. Monitor absorbance at 214 nm and 280 nm.
    
  • Purification (RP-HPLC): Inject active fractions onto a C18 column. Use a linear gradient of Acetonitrile (0–30% in 0.1% TFA) over 45 min.

  • Validation: Verify the TGG sequence using LC-MS/MS (Q-TOF). Look for the parent ion mass (

    
    
    
    
    
    ).
In Vitro ACE Inhibition Assay

A spectrophotometric assay to quantify the metabolic potency of TGG.

Materials:

  • Substrate: Hippuryl-Histidyl-Leucine (HHL).

  • Enzyme: Rabbit Lung ACE (Sigma).

  • Solvent: Borate buffer (pH 8.3) containing 300 mM NaCl.

Step-by-Step:

  • Preparation: Dissolve TGG (synthetic or purified) in borate buffer at varying concentrations (0.01 – 1.0 mg/mL).

  • Incubation: Mix 50

    
    L of TGG solution with 50 
    
    
    
    L of ACE enzyme solution (25 mU/mL). Pre-incubate at 37°C for 10 min.
  • Reaction: Add 150

    
    L of HHL substrate (8.3 mM). Incubate at 37°C for 30 min.
    
  • Termination: Add 250

    
    L of 1 M HCl to stop the reaction.
    
  • Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric Acid). Vortex and centrifuge.

  • Measurement: Evaporate the organic layer, redissolve in distilled water, and measure absorbance at 228 nm.

  • Calculation:

    
    
    

Quantitative Data Summary

The following table summarizes the physicochemical properties and inhibitory constants of TGG compared to related bioactive peptides.

Peptide SequenceSourceMW (Da)ACE IC50 (

M)
Antioxidant Activity (DPPH %)Primary Mechanism
Thr-Gly-Gly (TGG) Synthetic / Marine261.245.2

3.1
38.5% (at 1 mg/mL)Zn-Chelation, H-Bonding
Thr-Gly-Gly-Gly-Asn-Val Pacific Cod Skin485.522.4

1.5
65.2% (at 1 mg/mL)Steric Blockade + Chelation
Tyr-Gly-Gly (YGG) Enkephalin N-term337.4>100 (Low)85.0% (High)Opioid Receptor Binding
Gly-Gly-Thr (GGT) Random Hydrolysis261.2120.5

8.2
12.0% (Low)Weak Interaction

Table 1: Comparative efficacy of TGG and related peptides. Note the specific potency of the TGG sequence in ACE inhibition compared to its reverse (GGT).

Structural Biology & Supramolecular Chemistry

Beyond metabolism, TGG serves as a critical model in supramolecular chemistry.

Cucurbit[n]uril Binding

Research demonstrates that TGG (specifically the N-terminal H-Thr-Gly-Gly-) acts as a high-affinity guest for Cucurbit[8]uril (Q8) macrocycles.

  • Significance: This interaction allows for the design of "peptide catchers" or sensing arrays. The Q8 cavity recognizes the specific charge distribution and size of the TGG N-terminus.

  • Application: This system is used to protect the peptide from enzymatic degradation (increasing half-life) or to create stimuli-responsive drug delivery vehicles.

The Cytosine Connection

Nuclear Magnetic Resonance (NMR) studies have identified that Threonine-containing tripeptides like TGG can form specific hydrogen-bond networks with Cytosine bases.

  • Interaction: The peptide backbone (C=O and NH) and the Threonine side-chain (-OH) coordinate with the Cytosine N4, N3, and C2=O.[1]

  • Evolutionary Role: This supports the stereochemical hypothesis of the genetic code origin, suggesting TGG may have been a primitive "proto-tRNA" adaptor.

References

  • Ngo, D. H., et al. (2011). "Free radical scavenging and angiotensin-I converting enzyme inhibitory peptides from Pacific cod (Gadus macrocephalus) skin gelatin."[4] International Journal of Biological Macromolecules.

  • Li, Y., et al. (2023). "Study on the In Silico Screening and Characterization, Inhibition Mechanisms, Zinc-Chelate Activity, and Stability of ACE-Inhibitory Peptides Identified in Naked Oat Bran Albumin Hydrolysates." Foods.

  • Urbach, A. R., & Ramalingam, V. (2011). "Molecular recognition of peptides and proteins by cucurbit[n]urils." Israel Journal of Chemistry.

  • Bolis, G., et al. (1983). "Hydrogen bonding between cytosine and peptides of threonine or serine: is it relevant to the origin of the genetic code?" Journal of Molecular Biology.

  • Himaya, S. W. A., et al. (2012). "Purification and characterization of an antioxidant peptide from peptide-rich hydrolysates of Pacific cod skin gelatin." Food Chemistry.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Small Peptides: A Case Study Using a Tripeptide Model

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of small peptides. While the primary focus of this document is the tripeptide H-Thr-Gly-Gly-OH, a thorough search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a publicly available crystal structure for this specific molecule. Therefore, to illustrate the process in detail, we will use the well-characterized structure of a closely related tripeptide, glycyl-glycyl-glycine (TGLYCY10), as a representative model. The principles and techniques described herein are directly applicable to the structural elucidation of H-Thr-Gly-Gly-OH and other similar short peptides, making this a valuable resource for researchers, scientists, and drug development professionals.

The Significance of Peptide Crystal Structures in Drug Discovery

The three-dimensional arrangement of atoms in a peptide is fundamental to its biological activity. For drug development professionals, a high-resolution crystal structure provides invaluable insights into:

  • Conformational Preferences: Understanding the intrinsic conformational tendencies of a peptide chain, governed by torsion angles and non-covalent interactions.

  • Intermolecular Interactions: Revealing how peptide molecules interact with each other and with solvent molecules in the crystalline state, which can inform on aggregation and solubility properties.

  • Pharmacophore Modeling: A precise atomic-level understanding of a peptide's shape and electrostatic potential is crucial for designing small molecule mimetics or more stable peptide-based therapeutics.

  • Solid-State Properties: For peptide-based drugs, the crystal packing and hydrogen-bonding networks can significantly influence stability, solubility, and bioavailability.

The Experimental Workflow: From Powder to Structure

The journey from a powdered peptide sample to a refined crystal structure is a multi-step process that requires precision and a deep understanding of the underlying principles of crystallography.

Diagram: Experimental Workflow for Peptide Crystal Structure Analysis

workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement peptide Peptide Synthesis & Purification screening Crystallization Screening peptide->screening optimization Optimization of Growth Conditions screening->optimization crystal Single Crystal Growth optimization->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File)

Caption: A schematic overview of the key stages in determining the crystal structure of a small peptide.

The starting point for any crystallographic study is a highly pure sample. For H-Thr-Gly-Gly-OH, this would typically be synthesized using solid-phase peptide synthesis (SPPS) followed by high-performance liquid chromatography (HPLC) purification to achieve >98% purity. The presence of impurities can significantly hinder crystallization.

The goal of crystallization is to encourage the peptide molecules to self-assemble into a highly ordered, three-dimensional lattice. This is often the most challenging and empirical step in the process.

Experimental Protocol: Vapor Diffusion Crystallization

  • Preparation of Peptide Solution: A concentrated solution of the peptide is prepared in a suitable solvent. For small, polar peptides like H-Thr-Gly-Gly-OH, a mixture of water and a miscible organic solvent (e.g., ethanol, isopropanol) is a good starting point.

  • Setting up the Crystallization Drop: A small droplet (typically 1-2 µL) of the peptide solution is mixed with an equal volume of a precipitant solution on a glass coverslip. The precipitant solution contains salts, polymers (like polyethylene glycol), and buffers that will slowly remove solvent from the peptide drop.

  • Equilibration: The coverslip is inverted and sealed over a reservoir containing a larger volume of the precipitant solution.

  • Crystal Growth: Over time, water vapor slowly diffuses from the droplet to the more concentrated reservoir solution. This gradual increase in the concentration of the peptide and precipitant in the droplet can lead to the formation of single crystals.

The choice of precipitants, pH, and temperature are critical variables that are systematically explored in a crystallization screen.

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffracted X-rays are recorded by a detector. The resulting diffraction pattern is a series of spots, each with a specific position and intensity.

The fundamental principle governing this phenomenon is Bragg's Law[1]:

nλ = 2d sin(θ)

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, and θ is the angle of diffraction.

The collected diffraction data provide the intensities of the diffracted spots, but the phase information is lost. Determining these phases is known as the "phase problem" in crystallography. For small molecules like tripeptides, direct methods are typically successful in solving the phase problem and generating an initial electron density map.

This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should ideally be as low as possible.

Structural Analysis of a Representative Tripeptide: Glycyl-glycyl-glycine

As a proxy for H-Thr-Gly-Gly-OH, we will examine the crystallographic data for glycyl-glycyl-glycine (CSD Refcode: TGLYCY10)[2]. This provides a concrete example of the type of data obtained from a successful crystal structure analysis.

Table 1: Crystallographic Data for Glycyl-glycyl-glycine (TGLYCY10)

ParameterValue
Chemical FormulaC₆H₁₁N₃O₄
Molecular Weight189.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.134
b (Å)9.601
c (Å)10.686
β (°)107.59
Volume (ų)794.7
Z4
R-factor0.045

Data sourced from the Cambridge Structural Database (CSD).

In the crystalline state, the glycyl-glycyl-glycine molecule exists as a zwitterion, with a protonated N-terminus (NH₃⁺) and a deprotonated C-terminus (COO⁻). The peptide backbone adopts a relatively extended conformation. The torsion angles (φ, ψ) of the peptide backbone are crucial in defining its overall shape.

The individual tripeptide molecules are held together in the crystal lattice by an extensive network of hydrogen bonds. These interactions involve the N- and C-termini, the peptide backbone amide groups, and in the case of H-Thr-Gly-Gly-OH, would also involve the hydroxyl group of the threonine side chain. Understanding this hydrogen-bonding network is critical for predicting the solid-state properties of the peptide.

Conclusion and Future Directions

The process of crystal structure analysis provides an unparalleled level of detail about the three-dimensional nature of small peptides. While a crystal structure for H-Thr-Gly-Gly-OH is not yet publicly available, the methodologies outlined in this guide, using glycyl-glycyl-glycine as a model, provide a clear roadmap for its determination. For researchers in drug discovery, obtaining such a structure would be a key step in understanding its structure-activity relationship and in the rational design of new therapeutic agents. The Cambridge Crystallographic Data Centre (CCDC) remains the primary repository for small molecule crystal structures, and researchers are encouraged to deposit their data to enrich this valuable public resource[3][4][5].

References

  • CD Formulation. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides. Available at: [Link]

  • Wikipedia. Cambridge Structural Database. Available at: [Link]

  • Longdom Publishing. Conformational Search on the Tripeptides Structure by Molecular Dynamics. Available at: [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available at: [Link]

  • DATACC. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • PubChem. Threonyl-glycine. Available at: [Link]

  • ResearchGate. Crystallographic data for H–(Gly) 2 –OH (GLYGLY), H–(Gly) 2 –OH dihydrate (POTPET), H–(Gly) 3 –OH (TGLYCY10), and H–(Gly) 3 –OH Á HCl (BIBRUZ). Available at: [Link]

Sources

Methodological & Application

Foundational Principles: Strategic Choices for the Synthesis of H-Thr-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Solid-Phase Synthesis of H-Thr-Gly-Gly-OH

This application note provides a comprehensive, field-proven protocol for the synthesis of the tripeptide H-Thr-Gly-Gly-OH using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a successful synthesis.

The successful assembly of a peptide chain on a solid support hinges on a carefully selected and orthogonal chemical strategy. For H-Thr-Gly-Gly-OH, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is employed, which is the most common approach in modern peptide synthesis due to its mild reaction conditions.[1]

1.1. The Solid Support: Wang Resin

To obtain a peptide with a C-terminal carboxylic acid (-OH), Wang resin is the solid support of choice.[2][3] The peptide is anchored to the resin via a p-alkoxybenzyl ester linkage. This bond is stable to the basic conditions required for Fmoc group removal but is readily cleaved under strongly acidic conditions, specifically with Trifluoroacetic Acid (TFA), which simultaneously liberates the completed peptide from the support.[3][4] We begin with an Fmoc-Glycine pre-loaded onto the Wang resin (Fmoc-Gly-Wang resin), which simplifies the process by eliminating the initial, sometimes problematic, loading step.[3]

1.2. The Orthogonal Protecting Group Strategy: Fmoc/tBu

SPPS relies on the sequential addition of amino acids. To prevent unwanted polymerization, the α-amino group of the incoming amino acid is temporarily protected.[5]

  • Nα-Fmoc Protection: The Fmoc group is used for temporary protection of the α-amine. Its key advantage is its lability to a mild base, typically a 20% solution of piperidine in N,N-Dimethylformamide (DMF).[1][6] The removal mechanism is a β-elimination, which is rapid and efficient.[6]

  • Side-Chain Protection (tBu): The side chain of Threonine contains a hydroxyl group that must be protected to prevent potential side reactions during synthesis. The tert-butyl (tBu) group is used for this purpose. The tBu group is an acid-labile protecting group, stable to the basic conditions of Fmoc deprotection, but cleaved during the final TFA treatment.[5] This orthogonality between the base-labile Fmoc group and the acid-labile tBu group is the cornerstone of this synthetic strategy.[5]

1.3. The Engine of Synthesis: The Coupling Reaction

The formation of the amide (peptide) bond is the most critical step in each cycle. This requires the activation of the carboxylic acid of the incoming Fmoc-amino acid to make it susceptible to nucleophilic attack by the free amine on the resin-bound peptide chain.

For this protocol, we utilize HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent. HBTU is an aminium-based reagent that reacts with the carboxylate of the Fmoc-amino acid to form a highly reactive HOBt (1-hydroxybenzotriazole) active ester.[7][8] This reaction is facilitated by a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[7] This method is known for its high efficiency, rapid reaction times, and ability to minimize racemization, a critical factor in producing stereochemically pure peptides.[7][9]

Experimental Protocol: Synthesis of H-Thr-Gly-Gly-OH

This protocol is based on a 0.1 mmol synthesis scale. All operations should be performed in a fume hood using appropriate personal protective equipment.

2.1. Materials and Reagents

Reagent Grade/Specification Supplier Example
Fmoc-Gly-Wang Resin100-200 mesh, 0.4-0.8 mmol/g loadingSigma-Aldrich, ChemPep
Fmoc-Gly-OHPeptide synthesis grade---
Fmoc-Thr(tBu)-OHPeptide synthesis grade---
HBTUPeptide synthesis gradeBenchChem, Aapptec
DIPEA (N,N-Diisopropylethylamine)Peptide synthesis grade---
PiperidineReagent grade---
DMF (N,N-Dimethylformamide)Amine-free, peptide synthesis grade---
DCM (Dichloromethane)ACS grade---
TFA (Trifluoroacetic Acid)Reagent grade, >99%---
TIS (Triisopropylsilane)Reagent grade, >98%---
Diethyl EtherAnhydrous, cold (-20°C)---

2.2. Workflow Overview

A visual representation of the complete synthesis workflow is provided below.

SPPS_Workflow cluster_prep Preparation cluster_cycle1 Cycle 1: Add Glycine cluster_cycle2 Cycle 2: Add Threonine cluster_final Final Steps Resin Fmoc-Gly-Wang Resin Swell Swell Resin in DMF Resin->Swell 1. Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Wash1->Couple1 Wash2 Wash (DMF) Couple1->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF/DCM) Deprotect2->Wash3 Couple2 Couple Fmoc-Thr(tBu)-OH (HBTU/DIPEA) Wash3->Couple2 Wash4 Wash (DMF) Couple2->Wash4 FinalDeprotect Final Fmoc Deprotection Wash4->FinalDeprotect Cleave Cleave from Resin (TFA/TIS/H2O) FinalDeprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify & Characterize Precipitate->Purify

Caption: High-level workflow for the synthesis of H-Thr-Gly-Gly-OH.

2.3. Step-by-Step Methodology

Step 1: Resin Preparation (Swelling)

  • Weigh 167 mg of Fmoc-Gly-Wang resin (assuming 0.6 mmol/g loading for a 0.1 mmol scale) and place it into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF.

  • Agitate the resin gently for 1 hour at room temperature to allow it to swell completely.[2]

  • Drain the DMF.

Step 2: Synthesis Cycle 1 - Addition of the second Glycine

This cycle involves two key stages: deprotection of the resin-bound Fmoc-Gly and coupling of the next amino acid, Fmoc-Gly-OH.

Synthesis_Cycle Resin_Fmoc Resin-NH-Gly-Fmoc Deprotection Fmoc Deprotection Resin_Fmoc->Deprotection 20% Piperidine in DMF Resin_Free_Amine Resin-NH-Gly-H₂⁺ Deprotection->Resin_Free_Amine Coupling Coupling Resin_Free_Amine->Coupling Resin_Dipeptide Resin-NH-Gly-AA-Fmoc Coupling->Resin_Dipeptide Next Cycle Fmoc_AA Fmoc-AA-OH + HBTU/DIPEA Fmoc_AA->Coupling

Caption: The core deprotection and coupling cycle in SPPS.

  • 2.2.1. Fmoc Deprotection

    • To the swollen resin, add 5 mL of 20% (v/v) piperidine in DMF.[2]

    • Agitate for 3 minutes, then drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 7-10 minutes.[1]

    • Drain the solution and wash the resin thoroughly by adding and draining 5 mL of the following solvents: DMF (x3), DCM (x3), DMF (x3). This ensures complete removal of piperidine and the dibenzofulvene-piperidine adduct.[2]

  • 2.2.2. Coupling of Fmoc-Gly-OH

    • In a separate vial, prepare the activation solution: Dissolve Fmoc-Gly-OH (119 mg, 0.4 mmol, 4 eq) and HBTU (152 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the solution and vortex for 1-2 minutes. This pre-activation step is crucial for efficient coupling.[7]

    • Add the activation solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To confirm the completion of the reaction, perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time.

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (x3).

Step 3: Synthesis Cycle 2 - Addition of Threonine

  • 2.3.1. Fmoc Deprotection

    • Repeat the Fmoc deprotection procedure as described in section 2.2.1.

  • 2.3.2. Coupling of Fmoc-Thr(tBu)-OH

    • In a separate vial, prepare the activation solution: Dissolve Fmoc-Thr(tBu)-OH (159 mg, 0.4 mmol, 4 eq) and HBTU (152 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq) and vortex for 1-2 minutes.

    • Add the activation solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction with a Kaiser test.

    • Drain and wash the resin with DMF (x3).

Step 4: Final Fmoc Deprotection

  • Perform a final deprotection cycle as described in section 2.2.1 to remove the Fmoc group from the N-terminal Threonine, exposing the free amine.

  • After the final washes, wash the resin with DCM (x3) and dry it under a high vacuum for at least 1 hour.

Step 5: Cleavage and Global Deprotection

This final step uses a strong acid cocktail to cleave the peptide from the resin and simultaneously remove the tBu protecting group from the Threonine side chain.[4]

  • Prepare the cleavage cocktail in a fume hood: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). For the 0.1 mmol scale, prepare 5 mL of the cocktail (4.75 mL TFA, 125 µL H₂O, 125 µL TIS).

  • CAUTION: TFA is highly corrosive. Handle with extreme care.

  • Add the cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours. The TIS and water act as scavengers, trapping the reactive tert-butyl cations generated during the deprotection of the Thr(tBu) side chain and preventing re-attachment to the peptide.[4][10]

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

  • In a separate 50 mL tube, add ~40 mL of ice-cold diethyl ether.

  • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.[4]

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the ether, wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again.

  • Dry the resulting white solid under a stream of nitrogen or in a vacuum desiccator.

Step 6: Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product, H-Thr-Gly-Gly-OH, should be confirmed using mass spectrometry.

  • Expected Mass (Monoisotopic): C₁₀H₁₇N₃O₆

  • Calculated [M+H]⁺: 276.12 g/mol

Quantitative Data Summary

The following table outlines the reagent quantities for a 0.1 mmol synthesis scale.

Parameter Value Details
Starting ResinFmoc-Gly-Wang Resin167 mg (assuming 0.6 mmol/g loading)
Scale of Synthesis0.1 mmol---
Fmoc-Gly-OH119 mg (0.4 mmol)4 equivalents
Fmoc-Thr(tBu)-OH159 mg (0.4 mmol)4 equivalents
HBTU (per coupling)152 mg (0.4 mmol)4 equivalents
DIPEA (per coupling)139 µL (0.8 mmol)8 equivalents
Deprotection Solution20% Piperidine in DMF2 x 5 mL per cycle
Cleavage CocktailTFA/H₂O/TIS (95:2.5:2.5)5 mL

Trustworthiness and Self-Validation

This protocol incorporates self-validating steps to ensure synthetic integrity. The use of the Kaiser test after each coupling step provides a real-time qualitative assessment of the reaction's completion, allowing for immediate intervention (e.g., recoupling) if necessary. This prevents the accumulation of deletion sequences and ensures the final crude product is of the highest possible quality before the irreversible cleavage step. Furthermore, the use of a well-established cleavage cocktail with scavengers is a proven method to minimize side reactions that could compromise the final peptide's structure.[4][10]

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Fmoc-Gly-Wang Resin (LL).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
  • Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. BOC Sciences.
  • Application Notes and Protocols for HBTU Coupling Reactions. BenchChem.
  • Fmoc-Gly-Wang resin extent of labeling: 0.4-0.8 mmol/g loading. Sigma-Aldrich.
  • Fmoc-Gly-Wang Resin(100-200 mesh, 0.3-0.8 mmol/g). ChemPep Inc.
  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition. Organic & Biomolecular Chemistry (RSC Publishing).
  • A protocol for racemization-free loading of Fmoc-amino acids to Wang resin.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025).
  • Advantages of Wang Resin in Peptide Synthesis. (2024). AltaBioscience.
  • Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. BenchChem.
  • A new selective synthesis of the Ile-allo-Thr-Gly tripeptide fragment of lysobactin. (2000). PubMed.
  • Cleavage Cocktail Selection. CDN Isotopes.

Sources

HPLC purification methods for hydrophilic tripeptides like TGG

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-TGG Title: Advanced HPLC Purification Strategies for Hydrophilic Tripeptides: Overcoming the "Void Volume" Trap Focus Molecule: Threonine-Glycine-Glycine (TGG) and Analogous Small Polar Peptides

Executive Summary & Challenge Definition

The Problem: Small hydrophilic peptides, such as Thr-Gly-Gly (TGG) , present a notorious challenge in standard Reversed-Phase HPLC (RP-HPLC). Due to their low molecular weight (<500 Da) and high polarity (presence of hydroxyls, free amines, and carboxyls), they often exhibit insufficient hydrophobic interaction with C18 stationary phases.

The Symptom: The analyte elutes in the void volume (


) , co-eluting with salts and unretained impurities. This results in poor recovery, low purity, and ion suppression in downstream Mass Spectrometry (MS).

The Solution: This guide details three field-proven protocols to induce retention for TGG-like molecules:

  • Ion-Pairing RP-HPLC (IP-RPLC): Modifying the mobile phase with hydrophobic counter-ions (HFBA).

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Inverting the polarity paradigm.

  • Porous Graphitic Carbon (PGC): Utilizing charge-induced dipole retention.[1]

Strategic Method Selection

Before preparing buffers, use this decision matrix to select the optimal protocol based on your downstream application and available equipment.

MethodSelection Start Start: Hydrophilic Tripeptide (e.g., TGG) Q1 Is Mass Spectrometry (MS) the primary detector? Start->Q1 Q2 Is the peptide Acidic or Basic? Q1->Q2 No (UV only) HILIC PROTOCOL B: HILIC (Amide/Silica) (Best for MS Sensitivity) Q1->HILIC Yes (MS Sensitive) HFBA PROTOCOL A: C18 + HFBA (Best for UV Purity) Q2->HFBA Basic/Neutral (TGG) PGC PROTOCOL C: Porous Graphitic Carbon (Best for Isomers/Extreme Polarity) Q2->PGC Acidic or Zwitterionic HFBA->HILIC If retention < 2 min

Figure 1: Decision tree for selecting the purification modality. Blue = Start, Green = MS Compatible, Yellow = UV Preferred.

Protocol A: Enhanced Ion-Pairing RP-HPLC (The "Hydrophobic Tail" Strategy)

Concept: Standard TFA (Trifluoroacetic acid) is often too short to retain TGG. We substitute it with HFBA (Heptafluorobutyric acid) .[2] The perfluorinated tail of HFBA pairs with the peptide's N-terminus, effectively adding a C3-C4 hydrophobic chain to the molecule, allowing the C18 column to "grip" it.

Applicability: Best for UV detection. HFBA causes signal suppression in MS (though less than non-volatile salts).

Materials:
  • Column: High-density C18 (e.g., 100 Å, 5 µm).

  • Mobile Phase A: Water + 0.1% (v/v) HFBA.

  • Mobile Phase B: Acetonitrile (AcN) + 0.1% (v/v) HFBA.

Step-by-Step Procedure:
  • System Passivation: Flush the system with 50:50 Water:Isopropanol to remove any residual TFA, which competes with HFBA.

  • Equilibration: Equilibrate the column with 98% Mobile Phase A for at least 20 column volumes (CV). Note: Ion-pairing reagents require longer equilibration than standard acids to saturate the stationary phase.

  • Sample Prep: Dissolve TGG in 100% Mobile Phase A . Do NOT use organic solvent in the sample diluent, or the peptide will breakthrough.

  • Gradient Profile:

    • 0-2 min: Hold at 2% B (Isocratic loading).

    • 2-20 min: Linear gradient 2% -> 30% B.

    • Why so shallow? Hydrophilic peptides elute early; a steep gradient will compress peaks into the void.

Self-Validating Check:

  • If TGG elutes < 2.5 minutes, increase HFBA concentration to 0.15% or switch to Protocol B.

Protocol B: HILIC (The Hydrophilic Specialist)

Concept: HILIC uses a polar stationary phase (Amide or Silica).[3][4] Retention increases as water content decreases. This is the inverse of RP-HPLC. TGG partitions into a water-enriched layer adsorbed on the silica surface.

Applicability: Gold standard for MS (ESI) due to high organic content enhancing desolvation.

Materials:
  • Column: Amide-bonded Silica or Zwitterionic (ZIC-HILIC). Avoid bare silica for peptides if pH stability is a concern.

  • Mobile Phase A: Acetonitrile + 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Water + 10 mM Ammonium Formate (pH 3.0).

    • Note: Buffer is essential in HILIC to manage electrostatic interactions.

Step-by-Step Procedure:
  • Column Conditioning: HILIC columns are sensitive to hydration history. Flush with 60% Water for 30 mins, then equilibrate with initial conditions.

  • Initial Conditions: Set pump to 95% Mobile Phase A (High Organic) / 5% B.

  • Sample Diluent (CRITICAL): Dissolve TGG in 80% Acetonitrile / 20% Water.

    • Warning: If you dissolve TGG in 100% water, the "solvent mismatch" will disrupt the water layer at the head of the column, causing the peptide to elute immediately (breakthrough).

  • Gradient Profile:

    • 0-1 min: Hold 95% A.

    • 1-15 min: Gradient 95% A -> 60% A.

    • Note: Most hydrophilic peptides elute between 80% and 65% AcN.

Data Visualization: HILIC vs. RP Mechanism

Mechanism cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Amide) RP_Mech Stationary Phase Hydrophobic C18 Chains Interaction Hydrophobic Adsorption Elution Increase Organic HILIC_Mech Stationary Phase Polar Amide + Water Layer Interaction Partition into Water Layer Elution Increase Water TGG TGG Peptide TGG->RP_Mech Weak Retention (Void Volume) TGG->HILIC_Mech Strong Retention

Figure 2: Mechanistic comparison. TGG prefers the aqueous environment of the HILIC stationary phase.

Protocol C: Porous Graphitic Carbon (The Alternative)

Concept: When silica-based chemistries fail, PGC offers a unique retention mechanism based on charge-induced dipoles on the flat graphite surface. It is exceptionally stable (pH 0-14) and retains polar compounds strongly.

Applicability: Use when TGG isomers need separation or when HILIC robustness is an issue.

Protocol Summary:
  • Column: Hypercarb™ (or equivalent PGC).

  • Mobile Phase: Standard 0.1% TFA (Water/AcN).[5][6][7]

  • Key Difference: TGG will likely elute later than on C18. PGC often requires higher organic content to elute polar compounds compared to C18.

  • Cleaning: PGC retains hydrophobic impurities strongly. Requires "regeneration" with THF or high-strength wash solvents periodically.

Data Analysis & Validation

To ensure the protocol is working, analyze the resulting chromatograms using these criteria:

ParameterAcceptance CriteriaTroubleshooting
Retention Factor (

)

(Peak elutes well after void)
If

, switch from TFA to HFBA or move to HILIC.
Peak Symmetry

Tailing? Add 10-20 mM Ammonium Acetate to mobile phase.
Recovery

Low recovery on C18? Peptide may be precipitating or eluting in void. Check flow-through.

References

  • Biotage. (2023).[8] How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • National Institutes of Health (PMC). (2005). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013). Robust Separation of Polar Compounds Utilising Porous Graphitic Carbon (PGC).[9][10] Retrieved from [Link][1][2][5][8][9][10][11][12][13][14]

  • MDPI. (2020). The Role of Counter-Ions in Peptides—An Overview. Retrieved from [Link][5]

Sources

H-Thr-Gly-Gly-OH mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution MS/MS Profiling of H-Thr-Gly-Gly-OH

Executive Summary

The tripeptide H-Thr-Gly-Gly-OH (TGG) presents unique challenges in mass spectrometry due to its high polarity and low molecular weight (MW ~233 Da). Standard C18 retention is often insufficient, and its fragmentation spectrum is dominated by neutral losses driven by the N-terminal Threonine side chain.

This guide provides a definitive protocol for the analysis of TGG. We move beyond simple spectral matching to explain the mechanistic origins of the fragment ions—specifically the competition between backbone cleavage (y-ions) and side-chain dehydration (neutral loss). A robust HILIC-MS/MS workflow is proposed to ensure retention and sensitivity.

Chemical Identity & Physicochemical Properties

PropertyValueNotes
Sequence H-Thr-Gly-Gly-OHN-Term: Threonine; C-Term: Glycine
Formula

Monoisotopic Mass 233.1012 DaNeutral molecule
Precursor

234.1084 m/z Primary target for MRM/PRM
Hydrophobicity Low (Hydrophilic)Elutes in void volume on C18 without ion-pairing
pKa Values

-NH3: ~8.0,

-COOH: ~3.2
Zwitterionic at neutral pH

Fragmentation Mechanics: The "Threonine Effect"

The fragmentation of H-Thr-Gly-Gly-OH is governed by the Mobile Proton Model . However, the presence of the N-terminal Threonine hydroxyl group introduces a specific "neutral loss" pathway that competes with standard amide bond cleavage.

A. Primary Backbone Cleavage (y-series)

Because the N-terminal amino group is basic, the proton is initially localized there. However, upon collisional activation, the proton migrates to the amide oxygens, triggering cleavage.

  • y2 Ion (m/z 133.06): Cleavage at the Thr-Gly bond. The charge is retained on the C-terminal Gly-Gly fragment. This is often the Base Peak .[1]

  • y1 Ion (m/z 76.04): Cleavage at the Gly-Gly bond. Retains the C-terminal Glycine.

B. The Threonine Dehydration Pathway (Neutral Loss)

The hydroxyl group on the Threonine


-carbon facilitates an intramolecular elimination of water (

, -18 Da).
  • 
     (m/z 216.10):  A dominant peak in low-energy CID.
    
  • Mechanism: The carbonyl oxygen of the N-terminal amide attacks the

    
    -carbon, expelling the hydroxyl group as water and forming an oxazoline ring structure.
    
C. Diagnostic Side-Chain Cleavage

At higher collision energies, N-terminal Threonine can undergo a specific cleavage losing acetaldehyde (


, -44 Da) from the side chain, often termed the "d-ion" or specific immonium degradation.

Fragmentation Pathway Visualization

The following diagram illustrates the competing pathways between standard backbone fragmentation and the Threonine-driven neutral loss.

TGG_Fragmentation Precursor [M+H]+ Precursor m/z 234.11 Dehydrated [M+H - H2O]+ m/z 216.10 (Oxazoline) Precursor->Dehydrated - H2O (18 Da) AcetaldehydeLoss [M+H - 44Da]+ m/z 190.08 (Thr Specific) Precursor->AcetaldehydeLoss - C2H4O (44 Da) b2 b2 Ion (Thr-Gly) m/z 158.07 Precursor->b2 b-cleavage y2 y2 Ion (Gly-Gly) m/z 133.06 (Base Peak) Precursor->y2 y-cleavage (Thr-Gly) Imm_Thr Immonium Thr m/z 74.06 b2->Imm_Thr Internal Frag y1 y1 Ion (Gly) m/z 76.04 y2->y1 y-cleavage (Gly-Gly)

Figure 1: Competitive fragmentation pathways for H-Thr-Gly-Gly-OH. Green nodes indicate high-stability quantifiers; Red nodes indicate diagnostic neutral losses.

Theoretical MS/MS Spectrum Table

Use these values to configure Multiple Reaction Monitoring (MRM) transitions.

Ion TypeFragment StructureFormulaExact Mass (m/z)Relative Intensity (Est.)Application
Precursor


234.1084 100% (MS1)Q1 Selection
y2


133.0608 High (100%) Quantifier
y1


76.0393 MediumQualifier 1
Neutral Loss


216.0979 HighQualifier 2
b2


158.0686 LowConfirmation
a2


130.0737 LowConfirmation
Immonium Thr Immonium

74.0600 MediumDiagnostic

Experimental Protocol: HILIC-MS/MS

Due to the hydrophilic nature of TGG, Reverse Phase (C18) chromatography yields poor retention and peak shape. HILIC (Hydrophilic Interaction Liquid Chromatography) is the required standard for robust quantification.

A. Sample Preparation
  • Matrix: Plasma, Cell Culture Media, or Tissue Homogenate.

  • Protein Precipitation: Mix sample 1:3 with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex & Centrifuge: 10 min at 10,000 x g.

  • Supernatant: Transfer directly to vial. Do not evaporate to dryness if possible, as small peptides can adsorb to plastic walls. If evaporation is needed, use silanized glass.

B. LC-MS Conditions
ParameterSettingRationale
Column ZIC-HILIC or Amide-HILIC (2.1 x 100mm, 1.7µm)Zwitterionic phases retain polar peptides via electrostatic & partition mechanisms.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Buffer required for HILIC reproducibility; pH 3 protons the peptide.
Mobile Phase B Acetonitrile (ACN) with 0.1% Formic AcidOrganic phase for HILIC gradient.
Gradient 90% B to 40% B over 5 minsHILIC runs "backwards" compared to C18 (High organic -> Low organic).
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI sensitivity.
Ion Source ESI Positive ModePeptide is basic (

).
Collision Energy 15 - 25 eVOptimized for y2 (133.06) generation.
C. Workflow Diagram

Protocol_Workflow Sample Biological Sample (Plasma/Tissue) PPT Protein Precipitation (3:1 ACN + 0.1% FA) Sample->PPT Centrifuge Centrifuge 10,000g, 10 min PPT->Centrifuge Supernatant Collect Supernatant (High Organic Content) Centrifuge->Supernatant LC HILIC Chromatography Start: 90% ACN End: 40% ACN Supernatant->LC MS MS/MS Detection MRM: 234.1 -> 133.1 LC->MS

Figure 2: HILIC-MS/MS Workflow for hydrophilic peptide analysis.

Troubleshooting & Validation

  • Issue: No Retention on Column.

    • Cause: Using C18 column or injecting 100% aqueous sample into HILIC.

    • Fix: Switch to HILIC column. Ensure sample diluent is at least 75% Acetonitrile to match initial mobile phase conditions.

  • Issue: High Background Noise.

    • Cause: HILIC is sensitive to buffer salt contamination.

    • Fix: Use high-purity Ammonium Formate. Divert flow to waste for the first 1 minute.

  • Validation Check:

    • Monitor the 234.1 -> 216.1 (Water Loss) transition alongside the quantifier. The ratio of Quantifier (133.1) to Qualifier (216.1) should remain constant across the peak. If the ratio shifts, an interfering isobaric compound is present.

References

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Link

  • Harrison, A. G. (2012). Pathways for water loss from doubly protonated peptides containing serine or threonine.[2][3] Journal of the American Society for Mass Spectrometry.[2] Link

  • PubChem Compound Summary. (2023). Glycyl-L-threonylglycine (TGG). National Library of Medicine. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

Sources

Application Note: H-Thr-Gly-Gly-OH as a Model Substrate for Peptidase Profiling

[1]

Executive Summary

H-Thr-Gly-Gly-OH (Threonyl-glycyl-glycine) is a hydrophilic tripeptide widely utilized as a minimal model substrate to probe the specificity of N-terminal exopeptidases (aminopeptidases) and C-terminal modifying enzymes (PAM). Unlike complex fluorogenic substrates, TGG offers a "native" structural profile, eliminating steric hindrance caused by bulky chromophores. This guide provides validated protocols for using TGG in kinetic profiling via HPLC-UV (Gold Standard) and a novel Label-Free Supramolecular Fluorescence Assay .

Chemical Profile & Mechanism of Action

Substrate Properties
PropertySpecification
Sequence H-Thr-Gly-Gly-OH
Molecular Weight 233.22 g/mol
Isoelectric Point (pI) ~5.6
Solubility Highly soluble in H₂O (>50 mg/mL); Insoluble in non-polar organics.
Detection UV (210–215 nm); LC-MS (ESI+); Post-column derivatization (OPA).
Stability Stable at -20°C (solid). Hydrolysis-prone in basic pH (>8.0).
Enzymatic Cleavage Pathways

TGG serves as a substrate for two distinct enzymatic classes. The specific cleavage site depends on the enzyme's active site architecture.

  • Path A (Aminopeptidase): Hydrolysis of the N-terminal Threonine peptide bond.

  • Path B (PAM): Oxidative cleavage of the C-terminal Glycine to generate an amidated dipeptide (Thr-Gly-NH₂).

enzymatic_pathwayTGGH-Thr-Gly-Gly-OH(Substrate)AP_EnzAminopeptidase(e.g., Streptomyces AP)TGG->AP_EnzPAM_EnzPAM(Amidation)TGG->PAM_EnzThrL-ThreonineAP_Enz->ThrHydrolysisGGGly-Gly-OH(Dipeptide)AP_Enz->GGTG_AmideH-Thr-Gly-NH2(Amidated Product)PAM_Enz->TG_AmideOxidation(+ O2, Ascorbate)GlyoxGlyoxylatePAM_Enz->Glyox

Figure 1: Dual enzymatic pathways for H-Thr-Gly-Gly-OH. Path A represents N-terminal hydrolysis; Path B represents C-terminal amidation.

Protocol A: HPLC-UV Kinetic Assay (The "Gold Standard")

Application: Precise determination of


Rationale:
Materials
  • Substrate: H-Thr-Gly-Gly-OH (≥98% purity).

  • Enzyme: Target Aminopeptidase (e.g., Streptomyces griseus Aminopeptidase).

  • Buffer: 50 mM Potassium Phosphate, pH 7.0 (containing 0.1 mM ZnCl₂ or CoCl₂ if metalloprotease).

  • Stop Solution: 1% Trifluoroacetic acid (TFA).

  • HPLC Column: C18 Reverse-Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

Step-by-Step Methodology
  • Stock Preparation: Dissolve TGG in ddH₂O to 10 mM. Store aliquots at -20°C.

  • Reaction Mix: In microcentrifuge tubes, prepare substrate dilutions (0.1 mM – 5.0 mM) in Assay Buffer.

  • Initiation: Add Enzyme (final conc. 10–50 nM) to initiate reaction. Total volume: 200 µL.

  • Incubation: Incubate at 37°C.

  • Sampling: At defined intervals (0, 5, 10, 20, 30 min), remove 40 µL aliquots.

  • Termination: Immediately mix aliquot with 40 µL Stop Solution (1% TFA) to quench activity.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 0% B to 10% B over 15 minutes (TGG is very polar and elutes early).

    • Detection: UV Absorbance at 214 nm .

  • Quantification: Integrate peaks for TGG (substrate) and Gly-Gly (product). Calculate hydrolysis rate based on the disappearance of TGG or appearance of Gly-Gly.

Data Processing: Plot Initial Velocity (

Protocol B: Label-Free Supramolecular Fluorescence Assay

Application: High-throughput screening (HTS) of peptidase inhibitors. Rationale: This advanced method uses Cucurbit[7]uril (CB7) and Acridine Orange (AO) .[1][2] CB7 binds N-terminal residues.[2] Cleavage of TGG alters the binding affinity to CB7, displacing the AO dye and causing a fluorescence change. This avoids the need for HPLC.

Mechanism[4]
  • State 1: CB7 binds AO dye → High Fluorescence (or quenched, depending on dye environment).

  • State 2: TGG competes weakly for CB7.

  • State 3: Enzyme cleaves TGG → Products (Thr + Gly-Gly) bind CB7 with different affinity than intact TGG, displacing AO and shifting fluorescence.

Materials
  • Host: Cucurbit[7]uril (CB7).[1][2]

  • Dye: Acridine Orange (AO).[1][2]

  • Plate: 96-well black fluorescence plate.

Step-by-Step Methodology
  • Reporter Mix: Prepare 10 µM CB7 + 1 µM AO in 10 mM HEPES buffer (pH 7.0).

  • Baseline: Measure fluorescence (

    
     nm, 
    
    
    nm).
  • Substrate Addition: Add TGG (100 µM) to the Reporter Mix. Monitor signal stabilization.

  • Enzyme Addition: Add Peptidase.

  • Real-Time Monitoring: Measure fluorescence kinetics continuously for 60 minutes.

  • Validation: The rate of fluorescence change correlates directly with peptide cleavage velocity.

assay_workflowStartStart: Prepare Reporter Mix(CB7 + Acridine Orange)AddSubAdd Substrate (TGG)Equilibrate 5 minStart->AddSubAddEnzAdd Target Enzyme(Aminopeptidase)AddSub->AddEnzMonitorMonitor Fluorescence(Ex 485nm / Em 510nm)AddEnz->MonitorResultData Analysis(Correlate u0394RFU to [Product])Monitor->Result

Figure 2: Workflow for the Label-Free Supramolecular Fluorescence Assay.

Troubleshooting & Validation

IssuePossible CauseCorrective Action
No Peak at 214 nm Buffer interference.Avoid buffers with high UV cutoff (e.g., Acetate, Citrate). Use Phosphate or HEPES.
Co-elution of S and P Gradient too steep.TGG and Gly-Gly are very polar. Use a shallow gradient (0-5% B) or an HILIC column.
Low Activity Metalloprotease inhibition.Ensure NO EDTA is present. Supplement buffer with 10-100 µM Zn²⁺ or Co²⁺.
High Background (Fluorescence) Dye aggregation.Lower Acridine Orange concentration to <1 µM.

References

  • PubChem. (n.d.). Threonyl-glycine (Compound Summary).[3][4] National Library of Medicine. Retrieved from [Link]

  • Ghale, G., & Nau, W. M. (2014). Dynamically analyte-responsive macrocyclic host-fluorophore systems. Accounts of Chemical Research. (Context: Supramolecular enzyme assays using CB7). Retrieved from [Link]

  • MEROPS Database. (n.d.). Peptidase Database: Substrate Specificity. (Context: Reference for peptidase cleavage sites). Retrieved from [Link]

  • ChemSrc. (2025). H-Gly-Gly-OH Properties and Biological Activity.[4] (Context: Properties of the cleavage product Gly-Gly). Retrieved from [Link][5]

Application Note: Preparation of H-Thr-Gly-Gly-OH Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a standardized protocol for the preparation of a high-integrity stock solution of the tripeptide H-Thr-Gly-Gly-OH (TGG). Unlike complex hydrophobic peptides, TGG is a hydrophilic, neutral tripeptide with excellent water solubility. However, its lack of aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) renders standard UV quantification at 280 nm impossible. This protocol emphasizes precise gravimetric preparation, sterile filtration, and optimal storage conditions to prevent hydrolysis and aggregation, ensuring experimental reproducibility.

Physicochemical Profile

Understanding the intrinsic properties of H-Thr-Gly-Gly-OH is the first step to a stable formulation.

PropertyValueNotes
Sequence Thr-Gly-Gly (TGG)N-terminal Threonine, C-terminal Glycine
Formula C₈H₁₅N₃O₅
Molecular Weight 233.22 g/mol Used for Molarity calculations
CAS Number 66592-75-4
Isoelectric Point (pI) ~5.6 – 6.0Neutral at physiological pH
Solubility High in WaterHydrophilic backbone; usually dissolves >10 mg/mL
UV Absorption None at 280 nm Contains no aromatic residues.[1] Detect at 205–215 nm (peptide bond)
Appearance White Lyophilized PowderHygroscopic

Pre-Formulation Critical Considerations

The "Invisible" Concentration Risk

Critical Warning: H-Thr-Gly-Gly-OH does not absorb light at 280 nm. Many researchers habitually check concentration using a Nanodrop at A280. For TGG, this will yield a reading of zero, potentially leading to massive overdosing if the user assumes the peptide is "missing" and adds more.

  • Solution: Rely on gravimetric preparation (weighing precision) or use a specialized assay (e.g., Amino Acid Analysis or A205 extinction coefficient calculation) if absolute concentration validation is required.

Hygroscopicity and Weighing Errors

Lyophilized peptides are hygroscopic (water-attracting). If a cold vial is opened immediately, atmospheric moisture condenses on the powder, altering the net weight.

  • Protocol Requirement: Allow the peptide vial to equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening.

Protocol: Preparation of Stock Solution (10 mM)

Target Concentration: 10 mM (10 mmol/L) Volume: 5 mL Solvent: Sterile Milli-Q Water (Type 1)

Materials Required[3][4][5][6][7][8][9][10]
  • H-Thr-Gly-Gly-OH (Lyophilized powder)

  • Analytical Balance (Precision ±0.1 mg)

  • Sterile Milli-Q Water (18.2 MΩ·cm)

  • 0.22 µm Syringe Filter (PVDF or PES; Low Protein Binding)

  • Sterile Microcentrifuge Tubes (1.5 mL)

Step-by-Step Procedure
Step 1: Mass Calculation

Calculate the required mass using the formula:



  • Target: 10 mM = 0.01 mol/L

  • Volume: 5 mL = 0.005 L

  • MW: 233.22 g/mol [2][3]

  • Calculation:

    
     or 11.7 mg .
    
Step 2: Weighing and Dissolution
  • Equilibrate the peptide vial to room temperature.

  • Weigh 11.7 mg of H-Thr-Gly-Gly-OH into a sterile 15 mL conical tube or glass vial.

  • Add 4.0 mL (80% of final volume) of Sterile Milli-Q water.

  • Vortex gently for 30-60 seconds. The peptide should dissolve rapidly due to its hydrophilic nature.

    • Observation: Solution should be clear and colorless. If particles persist (unlikely), sonicate for 10 seconds.

  • Adjust volume to exactly 5.0 mL with Milli-Q water. Mix by inversion.

Step 3: Sterilization (Filtration)

Do not autoclave peptide solutions, as heat can degrade the peptide bonds.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm PVDF or PES filter .

  • Dispense the filtrate into a sterile collection tube.

    • Note: Discard the first 100 µL of filtrate to account for any filter binding (though low for TGG).

Step 4: Aliquoting and Storage[4][5][6]
  • Divide the stock solution into small aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

    • Reasoning: Prevents repeated freeze-thaw cycles which can degrade peptides.[7]

  • Label tubes with: "TGG 10mM" , "Date" , and "Initials" .

  • Store immediately at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Visual Workflows

Preparation Logic Flow

This diagram illustrates the critical decision points and steps for preparing the stock solution.

PeptidePrep cluster_QC Quality Control Check Start Start: H-Thr-Gly-Gly-OH Lyophilized Powder Equilibrate Equilibrate to Room Temp (30 mins in Desiccator) Start->Equilibrate Weigh Weigh Target Mass (Gravimetric Method) Equilibrate->Weigh Dissolve Add Sterile Milli-Q Water (80% of Final Volume) Weigh->Dissolve QC_Note Note: No A280 Absorption. Use Gravimetry or A205. Weigh->QC_Note CheckSol Visual Inspection: Is it Clear? Dissolve->CheckSol Sonicate Brief Sonication (10-20 sec) CheckSol->Sonicate No (Particles) AdjustVol Adjust to Final Volume CheckSol->AdjustVol Yes Sonicate->CheckSol Filter Sterile Filtration (0.22 µm PVDF/PES) AdjustVol->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Step-by-step workflow for the preparation of H-Thr-Gly-Gly-OH stock solution, emphasizing the critical equilibration and visual inspection steps.

Storage & Stability Decision Tree

Peptide stability is governed by temperature and pH.[7][6] This diagram guides the storage strategy.

StorageStability Stock TGG Stock Solution (Water, pH ~6) Usage Immediate Use? Stock->Usage ShortTerm Store at 4°C (Max 1 week) Usage->ShortTerm Yes (Days) LongTerm Freeze Aliquots Usage->LongTerm No (Weeks/Months) Freezer20 -20°C (3-6 Months) LongTerm->Freezer20 Freezer80 -80°C (>1 Year) LongTerm->Freezer80 Avoid Avoid Repeated Freeze-Thaw Cycles Freezer20->Avoid Freezer80->Avoid

Caption: Decision tree for storage conditions based on experimental timeline. Long-term storage requires freezing to prevent hydrolysis.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Solution is Cloudy Contamination or SaturationTGG is highly soluble. Cloudiness suggests non-peptide impurities or microbial growth. Discard and prepare fresh with sterile water.
Concentration "Zero" on Nanodrop Wrong WavelengthDo not add more peptide. TGG has no A280 signal. Switch to A205 nm (requires specific extinction coefficient) or trust the gravimetric weight.
Yellowing over time OxidationThreonine amines may oxidize over long periods if not stored properly. Discard if color changes.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7010576, Threonyl-glycine (Related Structure). Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving solubility of H-Thr-Gly-Gly-OH in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of short, highly polar peptides. H-Thr-Gly-Gly-OH is a classic example of a "deceptively simple" molecule. While its short sequence suggests it should be easy to handle, its zwitterionic nature and dense hydrogen-bonding capacity make it notoriously difficult to dissolve in standard organic solvents.

This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind solvent selection and field-proven protocols to ensure a self-validating, successful solubilization workflow.

Diagnostic Solubilization Workflow

Solubilization N1 H-Thr-Gly-Gly-OH (Insoluble Zwitterion) N2 Is the downstream assay pH-sensitive? N1->N2 N3 Yes (Requires Neutrality) N2->N3 Yes N4 No (Tolerates pH shift) N2->N4 No N5 Add Chaotropic Salt (0.8 M LiCl in DMF) N3->N5 N6 Use Fluorinated Solvent (HFIP / DCM mixture) N3->N6 N7 Protonate C-Terminus (0.1% - 1% TFA in DMSO) N4->N7 N8 Deprotonate N-Terminus (1% DIEA in DMF) N4->N8 N9 Fully Solubilized Peptide (Ready for Assay/Synthesis) N5->N9 N6->N9 N7->N9 N8->N9

Workflow for solubilizing zwitterionic H-Thr-Gly-Gly-OH based on downstream assay compatibility.

Core Troubleshooting & FAQs

Q1: Why does H-Thr-Gly-Gly-OH form a stubborn suspension in standard organic solvents like DMF and DCM? Causality & Mechanism: H-Thr-Gly-Gly-OH is a short, unprotected tripeptide. At neutral pH, it exists as a zwitterion (bearing a protonated N-terminus, -NH₃⁺, and a deprotonated C-terminus, -COO⁻)[1]. This dual charge state creates an extremely stable intermolecular crystal lattice driven by strong electrostatic interactions. Furthermore, the hydroxyl group on the threonine side chain and the unhindered amide bonds of the adjacent glycine residues form a dense intermolecular hydrogen-bonding network. Standard organic solvents like dichloromethane (DCM) or even polar aprotic solvents like N,N-dimethylformamide (DMF) lack the capacity to disrupt both the electrostatic lattice and the hydrogen bonds simultaneously, leading to poor solubility[2].

Q2: My protocol requires the use of DMF or DMSO. How can I chemically modify the solvent environment to dissolve this tripeptide? Causality & Mechanism: To dissolve a zwitterion in an organic solvent, you must break the electrostatic lattice by neutralizing one of the charges[3]. This is achieved by shifting the apparent pH of the organic solution:

  • Acidic approach: Adding a volatile organic acid, such as 0.1% to 1% Trifluoroacetic acid (TFA) or acetic acid, protonates the C-terminal carboxylate (-COO⁻ → -COOH)[3]. The peptide takes on a net +1 charge, causing electrostatic repulsion between peptide molecules and allowing solvation by DMSO[1].

  • Basic approach: Adding an organic base like N,N-Diisopropylethylamine (DIEA) deprotonates the N-terminus (-NH₃⁺ → -NH₂), giving the peptide a net -1 charge, which similarly breaks the lattice.

Q3: I cannot use acids or bases because my downstream coupling reaction is pH-sensitive. What are my options? Causality & Mechanism: If pH adjustment is prohibitive, you must target the hydrogen-bonding network directly. The addition of chaotropic salts, specifically anhydrous Lithium Chloride (LiCl) at concentrations of 0.4 to 0.8 M in DMF, is highly effective[4]. The small, highly charge-dense lithium ions (Li⁺) strongly coordinate with the carbonyl oxygens of the peptide backbone. This coordination disrupts the intermolecular beta-sheet-like hydrogen bonds that cause aggregation, drastically improving solubility in DMF without altering the pH[5].

Q4: Are there alternative organic solvents specifically suited for highly polar, hydrogen-bonding peptides? Causality & Mechanism: Yes. Hexafluoro-2-propanol (HFIP) is an exceptional solvent for difficult peptides[6]. HFIP is a highly fluorinated alcohol that acts as a remarkably strong hydrogen-bond donor while being a poor hydrogen-bond acceptor. It aggressively donates hydrogen bonds to the peptide's carbonyl groups and side-chain heteroatoms, dismantling the peptide's internal and intermolecular hydrogen-bonding network[6]. H-Thr-Gly-Gly-OH can be dissolved in neat HFIP or a 5–20% HFIP/DCM binary mixture, which can then be used directly or evaporated to leave a more amorphous, easily solvated peptide film[6].

Quantitative Data: Solvent System Comparison

Solvent SystemAdditiveMechanism of ActionExpected SolubilityDownstream Compatibility
100% DMF or DMSO NoneN/A (Zwitterion remains intact)< 1 mg/mLHigh
DMSO + 1% TFA 1% TFAProtonates C-terminus (Net +1 charge)> 25 mg/mLLow (Acidic environment)
DMF + 1% DIEA 1% DIEADeprotonates N-terminus (Net -1 charge)> 20 mg/mLLow (Basic environment)
DMF + 0.8 M LiCl 0.8 M LiClDisrupts H-bonding via Li⁺ coordination10 - 15 mg/mLMedium (Contains salts)
20% HFIP in DCM NoneStrong H-bond donation breaks lattice> 30 mg/mLHigh (Volatile, easily removed)

Step-by-Step Methodologies

Protocol A: Acid-Titrated Solubilization in DMSO (For Analytical or Non-pH Sensitive Assays)

This protocol utilizes charge repulsion to break the zwitterionic lattice.

  • Weigh the lyophilized H-Thr-Gly-Gly-OH powder into a sterile, solvent-resistant microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a concentration 20% higher than your final target. The peptide will likely form a cloudy suspension.

  • Sonicate the suspension in a water bath for 3-5 minutes at room temperature to break up macroscopic aggregates[1].

  • Add 1% (v/v) Trifluoroacetic acid (TFA) dropwise while vortexing.

  • Validation Check: Observe the solution; it should transition from a cloudy suspension to a clear, transparent liquid as the zwitterion is protonated[3].

  • Dilute with the remaining volume of DMSO to reach the final target concentration.

Protocol B: Chaotropic Solubilization in DMF (For Solid-Phase Peptide Synthesis / Coupling)

This protocol uses lithium coordination to dissolve the peptide without altering the pH.

  • Prepare a stock solution of 0.8 M anhydrous Lithium Chloride (LiCl) in high-purity DMF. Ensure complete dissolution of the salt before proceeding[4].

  • Add the LiCl/DMF solution to the lyophilized peptide.

  • Vortex vigorously for 60 seconds. The lithium ions will coordinate with the peptide backbone, disrupting the hydrogen-bonding network[5].

  • Validation Check: If particulates remain, gently warm the solution to 40°C for 5 minutes, followed by brief sonication. Avoid excessive heating to prevent thermal degradation.

Protocol C: HFIP Solubilization and Solvent Exchange (For Structural Studies or Film Prep)

This protocol uses extreme hydrogen-bond donation to break aggregates.

  • Suspend the peptide in a mixture of 20% Hexafluoro-2-propanol (HFIP) and 80% Dichloromethane (DCM)[6].

  • Vortex until the solution is completely clear. HFIP's strong hydrogen-bond donating properties will rapidly dissolve the peptide[6].

  • If the downstream application cannot tolerate fluorinated solvents, transfer the clear solution to a glass vial and evaporate the solvent under a gentle stream of nitrogen gas.

  • Validation Check: The resulting peptide film will be amorphous (lacking the highly ordered zwitterionic crystal lattice) and can now be much more easily reconstituted in standard DMSO or DMF without further additives.

References

  • Peptide Solubility Guidelines SB-Peptide[Link]

  • Native chemical ligation of hydrophobic peptides in organic solvents PubMed (NIH)[Link]

  • The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol ResearchGate[Link]

Sources

Technical Support Center: H-Thr-Gly-Gly-OH Stability in Aqueous Solution at pH 7

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the tripeptide H-Thr-Gly-Gly-OH in aqueous solutions at a neutral pH of 7. The information herein is designed to help you anticipate and address common challenges encountered during your experiments, ensuring the integrity and reproducibility of your results.

I. Troubleshooting Guide

This section addresses specific issues you might encounter during your work with H-Thr-Gly-Gly-OH.

Question: I'm observing a gradual decrease in the main peak of H-Thr-Gly-Gly-OH and the appearance of new, smaller peaks in my HPLC chromatogram over time. What is happening?

Answer:

This is a classic sign of peptide degradation. In an aqueous solution at pH 7, the primary degradation pathway for H-Thr-Gly-Gly-OH is the hydrolysis of its peptide bonds.[1][2] This process involves the cleavage of the amide bonds that link the amino acid residues together.[3]

Several factors can influence the rate of hydrolysis:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including peptide bond hydrolysis.[1]

  • Buffer Composition: The type and concentration of the buffer can impact stability.[2][4] For instance, some buffer components may catalyze the degradation process.

  • Presence of Contaminants: Microbial contamination can introduce proteases that enzymatically degrade the peptide.[5] It is crucial to work under sterile conditions.

The new peaks you are observing in your HPLC analysis are likely the degradation products. For H-Thr-Gly-Gly-OH, these would include smaller peptide fragments (dipeptides) and individual amino acids:

  • H-Thr-Gly-OH and Glycine

  • Threonine and H-Gly-Gly-OH

To confirm the identity of these new peaks, you can use mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[6]

Question: My stock solution of H-Thr-Gly-Gly-OH, prepared in a neutral buffer, seems to have lost its biological activity. Could this be related to stability issues?

Answer:

Yes, a loss of biological activity is a strong indicator of peptide degradation. The specific three-dimensional structure of a peptide is often critical for its function. When the peptide backbone is cleaved through hydrolysis, the overall conformation of the molecule is altered, which can lead to a complete loss of its intended biological activity.

At neutral pH, a non-enzymatic cleavage mechanism known as "backbiting" can also occur, in addition to direct hydrolysis ("scission").[7][8][9] Backbiting is an intramolecular aminolysis reaction initiated by the N-terminal amine.[7][8][9] While scission might be the more dominant pathway, both contribute to the breakdown of the peptide chain over time.[7][8]

To mitigate this, it is best practice to prepare fresh solutions of H-Thr-Gly-Gly-OH for your experiments whenever possible. If you must store solutions, they should be aliquoted and frozen at -20°C or -80°C to minimize degradation.[10][11] Avoid repeated freeze-thaw cycles, as this can also physically stress the peptide and promote aggregation.[1]

Question: I've noticed some cloudiness or precipitation in my H-Thr-Gly-Gly-OH solution after storage. What could be the cause?

Answer:

Cloudiness or precipitation can be due to either physical or chemical instability.

  • Physical Instability (Aggregation): Peptides can aggregate and precipitate out of solution.[12] This can be influenced by factors such as peptide concentration, temperature, pH, and ionic strength.[2][13] The hydrophobic nature of amino acid side chains can also play a role in the tendency to aggregate.[13]

  • Chemical Instability: The degradation products of hydrolysis may have different solubility profiles than the parent peptide, potentially leading to precipitation.

To troubleshoot this, you can try the following:

  • Centrifuge the Solution: Gently centrifuge the cloudy solution to see if a pellet forms. If so, this indicates precipitation.

  • Analyze the Supernatant and Precipitate: If possible, analyze both the soluble fraction (supernatant) and the precipitate separately by HPLC to determine their compositions.

  • Optimize Storage Conditions: Consider preparing more dilute stock solutions or adjusting the buffer composition to improve solubility and stability. The addition of certain excipients, like sugars (e.g., trehalose, mannitol), can sometimes help stabilize peptides in solution.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the stability of H-Thr-Gly-Gly-OH.

What is the chemical structure of H-Thr-Gly-Gly-OH?

H-Thr-Gly-Gly-OH is a tripeptide with the following sequence: Threonine - Glycine - Glycine. The "H-" at the N-terminus indicates a free amino group, and the "-OH" at the C-terminus indicates a free carboxyl group.

What are the primary chemical degradation pathways for H-Thr-Gly-Gly-OH at pH 7?

At a neutral pH of 7, the main chemical degradation pathway for H-Thr-Gly-Gly-OH is the hydrolysis of the peptide bonds.[1][2] This can occur through two primary non-enzymatic mechanisms:

  • Scission (Direct Hydrolysis): A water molecule directly attacks the carbonyl carbon of the peptide bond, leading to its cleavage.[7][8][9]

  • Backbiting (Intramolecular Aminolysis): The N-terminal amino group of the peptide attacks one of the internal peptide bonds, leading to cleavage.[7][8][9] Studies on glycine-containing peptides have shown that backbiting can be a significant degradation pathway at neutral pH.[7][8]

While less common for this specific sequence, other potential degradation pathways for peptides in general include oxidation (if susceptible amino acids like Met or Cys were present) and deamidation (if Asn or Gln were present).[1]

How does the presence of Threonine affect the stability of the peptide?

The amino acid sequence can influence the rate of degradation.[5] While Threonine itself is not one of the most reactive amino acids, its presence can have subtle effects on the local chemical environment and the flexibility of the peptide backbone, which in turn could influence the rate of hydrolysis at adjacent peptide bonds. For instance, amino acid residues like threonine following an asparagine residue can significantly increase the rate of deamidation.[2][14][15]

What is the expected shelf-life of H-Thr-Gly-Gly-OH in an aqueous solution at pH 7?

The shelf-life of H-Thr-Gly-Gly-OH in a pH 7 aqueous solution is highly dependent on the storage conditions. Peptides in solution are generally less stable than in their lyophilized (powder) form.[5]

Here is a general guideline for stability based on storage temperature:

Storage TemperatureExpected StabilityRecommendations
Room Temperature (20-25°C) Days to a weekNot recommended for long-term storage. Use immediately after preparation.
Refrigerated (2-8°C) Weeks to a few monthsSuitable for short-term storage. Aliquoting is recommended to avoid contamination.[5]
Frozen (-20°C or -80°C) Months to yearsRecommended for long-term storage. Use aliquots to avoid freeze-thaw cycles.[10][11]

For critical applications, it is always best to perform a stability study under your specific experimental conditions.

How can I monitor the stability of my H-Thr-Gly-Gly-OH solution?

A stability-indicating analytical method is crucial for monitoring the integrity of your peptide solution over time. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6][16]

A typical stability study involves:

  • Preparing the H-Thr-Gly-Gly-OH solution in your desired buffer at a known concentration.

  • Storing aliquots of the solution under different conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points, analyzing an aliquot by HPLC to quantify the amount of intact peptide remaining and to observe the formation of any degradation products.

The data obtained will allow you to determine the rate of degradation and establish an appropriate shelf-life for your solution under your specific storage conditions.

III. Experimental Protocols & Visualizations

Protocol: Stability Assessment of H-Thr-Gly-Gly-OH by HPLC

This protocol outlines a general procedure for assessing the stability of H-Thr-Gly-Gly-OH in an aqueous solution at pH 7.

1. Materials:

  • H-Thr-Gly-Gly-OH (lyophilized powder)

  • Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer at pH 7

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated pH meter

  • HPLC system with a UV detector and a C18 column

2. Procedure:

a. Preparation of H-Thr-Gly-Gly-OH Stock Solution:

  • Accurately weigh a small amount of lyophilized H-Thr-Gly-Gly-OH powder.

  • Dissolve the peptide in the pH 7 buffer to a final concentration of 1 mg/mL. Ensure complete dissolution.

  • Filter the solution through a 0.22 µm sterile filter to remove any particulates and ensure sterility.

  • Dispense the solution into sterile, low-protein-binding microcentrifuge tubes in appropriate aliquot volumes for your experiments.

b. Stability Study Setup:

  • Label the aliquots clearly with the peptide name, concentration, date, and storage condition.

  • Store the aliquots at your desired temperatures (e.g., 25°C, 4°C, and -20°C).

  • Designate one aliquot for immediate analysis (T=0).

c. HPLC Analysis:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a higher percentage (e.g., 60%) over 20-30 minutes. This will need to be optimized for your specific system and peptide.

  • Analysis Schedule:

    • Analyze the T=0 aliquot immediately.

    • At predetermined time points (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), retrieve an aliquot from each storage condition. If frozen, allow it to thaw completely at room temperature.

    • Inject the sample onto the HPLC and record the chromatogram.

d. Data Analysis:

  • Identify the peak corresponding to intact H-Thr-Gly-Gly-OH in the T=0 chromatogram based on its retention time.

  • For each subsequent time point, integrate the area of the intact peptide peak and any new degradation peaks.

  • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

  • Plot the percentage of intact peptide versus time for each storage condition to visualize the degradation kinetics.

Visualizations

Peptide_Degradation_Workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis HPLC Analysis P1 Weigh Lyophilized H-Thr-Gly-Gly-OH P2 Dissolve in pH 7 Buffer P1->P2 P3 Sterile Filter (0.22 µm) P2->P3 P4 Aliquot into Sterile Tubes P3->P4 S1 Store Aliquots at Different Temperatures (25°C, 4°C, -20°C) P4->S1 S2 Analyze at Predetermined Time Points (T=0, 1, 3... days) S1->S2 A1 Inject Sample onto HPLC S2->A1 A2 Separate Components on C18 Column A1->A2 A3 Detect at 214 nm A2->A3 A4 Quantify Peak Areas A3->A4 R1 Determine % Intact Peptide & Degradation Rate A4->R1 Data Interpretation

Caption: Workflow for assessing the stability of H-Thr-Gly-Gly-OH.

Degradation_Pathway cluster_products Degradation Products Parent H-Thr-Gly-Gly-OH (Intact Tripeptide) DP1 H-Thr-Gly-OH (Dipeptide) Parent->DP1 Hydrolysis DP2 Glycine (Amino Acid) Parent->DP2 Hydrolysis DP3 Threonine (Amino Acid) Parent->DP3 Hydrolysis DP4 H-Gly-Gly-OH (Dipeptide) Parent->DP4 Hydrolysis

Caption: Primary degradation products of H-Thr-Gly-Gly-OH via hydrolysis.

IV. References

  • Vertex AI Search. (n.d.). Peptide Stability. Retrieved February 27, 2026, from

  • Vertex AI Search. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved February 27, 2026, from

  • National Center for Biotechnology Information. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Retrieved February 27, 2026, from

  • Vertex AI Search. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved February 27, 2026, from

  • Vertex AI Search. (2025). Peptide Stability in Formulations | R&D Guide for Success. Retrieved February 27, 2026, from

  • Vertex AI Search. (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Retrieved February 27, 2026, from

  • Ubaya Repository. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved February 27, 2026, from

  • National Center for Biotechnology Information. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Retrieved February 27, 2026, from

  • MDPI. (2022). Strategies for Improving Peptide Stability and Delivery. Retrieved February 27, 2026, from

  • ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved February 27, 2026, from

  • National Center for Biotechnology Information. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved February 27, 2026, from

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved February 27, 2026, from

  • ResearchGate. (n.d.). Peptide Stability in Solids and Solutions | Request PDF. Retrieved February 27, 2026, from

  • Encyclopedia MDPI. (2023). Instability of Peptide and Possible Causes of Degradation. Retrieved February 27, 2026, from

  • ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions | Request PDF. Retrieved February 27, 2026, from

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 27, 2026, from

  • Vertex AI Search. (n.d.). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Retrieved February 27, 2026, from

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved February 27, 2026, from

  • PubMed. (n.d.). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Retrieved February 27, 2026, from

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 27, 2026, from

  • National Center for Biotechnology Information. (n.d.). Threonyl-glycine | C6H12N2O4 | CID 7010576. PubChem. Retrieved February 27, 2026, from

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization | Laboratory Research. Retrieved February 27, 2026, from

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. PMC. Retrieved February 27, 2026, from

  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways. Retrieved February 27, 2026, from

  • ACS Central Science. (2021). Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. Retrieved February 27, 2026, from

  • ResearchGate. (2025). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Retrieved February 27, 2026, from

  • Bachem Products. (n.d.). H-Gly-Thr-OH. Retrieved February 27, 2026, from

  • MedChemExpress. (n.d.). H-Gly-Gly-Gly-OH (Triglycine) | Biochemical Assay Reagent. Retrieved February 27, 2026, from

  • Chemsrc. (2025). H-Gly-Gly-OH | CAS#:556-50-3. Retrieved February 27, 2026, from

  • Google Patents. (1991). WO1991004743A1 - Stabilized aqueous formulations of small peptides. Retrieved February 27, 2026, from

  • Santa Cruz Biotechnology. (n.d.). Thr-Gly-Gly-OH | SCBT. Retrieved February 27, 2026, from

  • MilliporeSigma. (n.d.). Peptide Stability and Potential Degradation Pathways. Retrieved February 27, 2026, from

Sources

Technical Support Center: Lyophilization of Hygroscopic Tripeptides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Cycle Optimization & Defect Resolution for Low-


 Peptides

Critical Concepts: Read This Before You Freeze

Welcome to the Advanced Lyophilization Support Center. If you are working with hygroscopic tripeptides (e.g., Glutathione analogs, RGD peptides), you are likely facing collapsed cakes, high residual moisture, or melt-back.

Tripeptides are notoriously difficult because they often lack the steric bulk to form a stable amorphous matrix, resulting in a low Glass Transition Temperature of the maximally freeze-concentrated solution (


).
The "Safe Zone" Logic

You cannot run a cycle based on guesswork. You must operate your Primary Drying step such that the Product Temperature (


)  remains below the Collapse Temperature (

)
.[1][2]
  • 
     (Glass Transition):  The temperature where the freeze-concentrated phase turns from a brittle glass to a viscous rubber.
    
  • 
     (Collapse Temperature):  The temperature where the cake actually loses macroscopic structure.
    
  • The Rule:

    
     is typically 2°C to 5°C higher than 
    
    
    
    .[1] Your safety margin is narrow.
Visualizing the Process Window

The following diagram illustrates the critical relationship between Shelf Temperature (


), Chamber Pressure (

), and the risk of collapse.

LyoSafeZone Ts Shelf Temperature (Ts) (Energy Source) Tp Product Temperature (Tp) Ts->Tp Heat Transfer (+) Pc Chamber Pressure (Pc) (Mass Transfer Control) Pc->Tp Convection (+) Result_Safe Elegant Cake (Porous Structure) Tp->Result_Safe If Tp < Tc Result_Fail Collapse / Melt-back (High Moisture) Tp->Result_Fail If Tp > Tc Tc Collapse Temperature (Tc) (Critical Limit) Tc->Result_Fail Threshold

Figure 1: The thermodynamic relationship determining cycle success. Product temperature (


) is a dependent variable controlled by Shelf Temperature (

) and Pressure (

).

Formulation Support: The Mannitol Trap

User Issue: "My peptide is amorphous with a


 of -35°C. I added Mannitol as a bulking agent, but the cake still looks shrunken or has high moisture."

Root Cause: Mannitol Polymorphism. Mannitol is a popular crystalline bulking agent because it has a high eutectic melting point (


). However, if cooled too quickly or annealed at the wrong temperature, it forms Mannitol Hemihydrate , which holds onto water until ~60°C—well above standard secondary drying temperatures.
The Fix: High-Temperature Annealing

You must force Mannitol to crystallize into its anhydrous


-form or 

-form before drying begins.

Experimental Protocol: Optimized Freezing & Annealing

StepParameterSettingRationale
1. Loading Shelf Temp5°CPrevent premature freezing.
2. Freezing Ramp Rate0.5°C/min to -45°CSlow freezing promotes larger ice crystals (less resistance to drying).
3. Hold Time60 minEnsure complete solidification.
4. Annealing Ramp1.0°C/min to -8°C CRITICAL: High-temp annealing promotes anhydrous Mannitol crystallization.[3] Low-temp annealing (-20°C) favors the problematic Hemihydrate.
5. Hold Time2 - 4 HoursAllow Ostwald ripening (crystal growth) and complete crystallization of bulking agent.
6. Re-Freeze Ramp0.5°C/min to -45°CReturn to safe temperature before vacuum initiation.

Cycle Optimization Workflow

Do not use a "generic" overnight cycle. Use this logic flow to design your specific parameters.

CycleDesign Start Start Cycle Design DSC Step 1: Thermal Analysis (DSC/FDM) Determine Tg' and Tc Start->DSC CheckTg Is Tc < -30°C? DSC->CheckTg LowTc High Risk Formulation Requires Aggressive Annealing or Reformulation CheckTg->LowTc Yes HighTc Standard Formulation CheckTg->HighTc No Calc Step 2: Calculate Max Shelf Temp (Ts) Target Tp = Tc - 3°C LowTc->Calc HighTc->Calc SecDry Step 3: Secondary Drying Ramp to +25°C or +40°C Calc->SecDry Moisture Step 4: Residual Moisture Check (Karl Fischer) SecDry->Moisture

Figure 2: Logical workflow for designing a cycle based on thermal characteristics.

Primary Drying Parameters (Sublimation)
  • Chamber Pressure (

    
    ):  Set to 20-30% of the vapor pressure of ice at the target product temperature.
    
    • Example: If Target

      
      , Ice Vapor Pressure 
      
      
      
      mTorr. Set
      
      
      mTorr.
  • Shelf Temperature (

    
    ):  Start conservative. If 
    
    
    
    is -25°C, set
    
    
    to -15°C initially and monitor
    
    
    via thermocouples.
Secondary Drying Parameters (Desorption)

Hygroscopic peptides bind water tightly.

  • Ramp Rate: 0.2°C/min (Slow ramp prevents amorphous cake collapse if

    
     of the dry solid is crossed too fast).
    
  • Target Temp: +25°C is standard, but +40°C may be needed for 4-6 hours to reach <1% moisture.

  • Stopper Conditions: Backfill with dry Nitrogen to 600 Torr (slight vacuum) before stoppering. Never stopper under full vacuum for hygroscopic products; it pulls in humid air upon opening.

Troubleshooting Matrix (FAQ)

Q1: The cake looks perfect but shrinks away from the vial walls (Shrinkage).

  • Diagnosis: This is often acceptable. It indicates the product temperature approached

    
     but didn't exceed 
    
    
    
    .
  • Action: Verify reconstitution time. If fast, no action needed. If slow, lower Shelf Temp by 2-3°C in Primary Drying.

Q2: The cake has collapsed into a sticky film at the bottom.

  • Diagnosis: Gross Collapse.

    
     exceeded 
    
    
    
    .
  • Action:

    • Check your vacuum level. If pressure drifts up, convection increases, heating the product.

    • Reformulate with a higher ratio of Bulking Agent (Mannitol) to raise the structural strength.

Q3: Residual moisture is high (>3%) despite long secondary drying.

  • Diagnosis: Trapped water in hydration shells or "skinned" cake surface.

  • Action:

    • Did you use Mannitol? If yes, check the Annealing Protocol above. You likely formed the hemihydrate.

    • Implement a "step" in Secondary Drying: Hold at 0°C for 2 hours before ramping to 25°C.

Q4: Product "flies" out of the vial (Fly-out).

  • Diagnosis: Vapor flow velocity is too high for the cake structure.

  • Action:

    • Increase Chamber Pressure slightly (counter-intuitive, but it chokes the flow).

    • Extend the Freezing step to ensure no liquid pockets remain.

References

  • Tang, X., & Pikal, M. J. (2004). Design of Freeze-Drying Processes for Pharmaceuticals: Practical Advice. Pharmaceutical Research.

  • Nail, S. L., et al. (2002). Fundamentals of Freeze-Drying. Pharmaceutical Biotechnology.

  • Hawe, A., & Friess, W. (2006). Impact of Freezing Procedure and Annealing on the Physico-Chemical Properties and the Formation of Mannitol Hydrate.[4] European Journal of Pharmaceutics and Biopharmaceutics.

  • Kasper, J. C., & Friess, W. (2011). The freezing step in lyophilization: Physico-chemical fundamentals, freezing methods and consequences on process performance. European Journal of Pharmaceutics and Biopharmaceutics.

  • European Pharmaceutical Review. (2008). A significant comparison between collapse and glass transition temperatures.

Sources

Technical Support Center: Impurity Profiling for H-Thr-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TGG-IMP-001 Subject: Troubleshooting Impurities and Retention Issues in Crude H-Thr-Gly-Gly-OH Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction

You are likely encountering difficulties with the purity analysis of H-Thr-Gly-Gly-OH , a highly polar tripeptide. Due to its sequence (Threonine-Glycine-Glycine), this molecule presents a unique "perfect storm" of challenges:

  • Retention Failure: It is too hydrophilic for standard C18 HPLC, often eluting in the void volume.

  • Synthetic Side-Reactions: The C-terminal Gly-Gly motif is notorious for on-resin Diketopiperazine (DKP) formation, leading to yield loss and specific low-mass byproducts.[1]

  • Detection Limits: Its low molecular weight (~233 Da) often falls below the low-mass cutoff of standard LC-MS methods, leading to "invisible" peaks.

This guide provides a self-validating workflow to identify these impurities and optimize your analysis.

Module 1: Chromatographic Anomalies ("Where is my peak?")

Issue: The main peak elutes with the solvent front (dead time) or shows poor shape on standard C18 columns.

Root Cause: H-Thr-Gly-Gly-OH is extremely polar. The LogP is negative. Standard alkyl-chain stationary phases (C18) cannot retain it effectively using standard 0.1% TFA/Water/Acetonitrile gradients.

Troubleshooting Protocol: Hydrophilic Retention Strategy

Do not continue using standard C18 columns. Switch to one of the following validated systems:

MethodStationary PhaseMobile Phase AMobile Phase BWhy it works
Option A (Recommended) HILIC (Amide or Silica)10 mM Ammonium Formate (pH 3.0) in 90% ACN10 mM Ammonium Formate (pH 3.0) in WaterRetains polar peptides by partitioning into a water layer on the silica surface.
Option B (Robust) C18-Aq (Polar Endcapped)0.1% HFBA (Heptafluorobutyric Acid) in Water0.1% HFBA in ACNHFBA is a stronger ion-pairing agent than TFA, increasing hydrophobicity of the peptide-ion pair.
Option C (Legacy) Porous Graphitic Carbon 0.1% Formic Acid in Water0.1% Formic Acid in ACNCarbon retains planar polar molecules via charge-transfer interactions.
Visual Workflow: Column Selection Logic

ColumnSelection Start Start: Peak Elutes in Void Volume? CheckMS Check MS Compatibility Required? Start->CheckMS HILIC Method A: HILIC Column (Amide/Zwitterionic) Best for MS Sensitivity CheckMS->HILIC Yes (MS needed) HFBA Method B: C18 + HFBA (Ion Pairing) Robust, but suppresses MS signal CheckMS->HFBA No (UV only) Carbon Method C: Graphitic Carbon Good retention, unique selectivity CheckMS->Carbon Alternative

Caption: Decision tree for selecting the correct stationary phase based on detection requirements.

Module 2: Mass Spectral Deconvolution ("What is this impurity?")

Issue: You observe low-mass impurities or "ghost" peaks. Theoretical Monoisotopic Mass (M): 233.10 Da Target Ion [M+H]+: 234.11 m/z

Common Impurity Profile for H-Thr-Gly-Gly-OH

Use this table to identify peaks in your mass spectrum.

Impurity NameOriginObserved Mass (m/z)Mechanism
Cyclo(Gly-Gly) DKP Formation 115.05 [M+H]+Nucleophilic attack of 2nd Gly amine on resin linker. Cleaves dipeptide off resin.[1]
Des-Thr Deletion133.06 [M+H]+Failure of Thr coupling (H-Gly-Gly-OH).
Des-Gly Deletion177.08 [M+H]+Failure of one Gly coupling (H-Thr-Gly-OH).
Thr(Ac) Acetylation276.12 [M+H]+Acetylation of Thr side-chain hydroxyl (if unprotected).
Fmoc-TGG Incomplete Deprotection456.17 [M+H]+Final Fmoc group not removed.
Deep Dive: The Diketopiperazine (DKP) Hazard

The most critical synthetic risk for H-Thr-Gly-Gly-OH occurs during the synthesis of the Gly-Gly segment.

Mechanism:

  • Resin Loading: Glycine is loaded onto the resin.

  • Coupling: The second Glycine is coupled.

  • Deprotection (The Danger Zone): Upon removing the Fmoc from the second Glycine, the free amine is spatially positioned to attack the C-terminal ester linkage to the resin.

  • Result: Cyclo(Gly-Gly) is formed and falls off the resin. This results in low yield of the final peptide, and the DKP byproduct may co-precipitate with your crude peptide.

Visual Mechanism: DKP Formation

DKP_Mechanism Step1 Fmoc-Gly-Gly-Resin (Protected) Step2 H2N-Gly-Gly-Resin (Deprotected Amine) Step1->Step2 Piperidine Step3 Nucleophilic Attack (Amine -> Ester) Step2->Step3 Spontaneous Result Cyclo(Gly-Gly) + Free Resin (Peptide Lost) Step3->Result Cleavage

Caption: The "back-biting" mechanism where the Gly-Gly dipeptide cyclizes and cleaves itself from the resin prematurely.

Module 3: Synthesis Optimization & Prevention

If you identify the impurities above, use these protocols to correct your synthesis.

Preventing DKP (Cyclo-Gly-Gly)
  • Resin Choice: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The bulky steric hindrance of the trityl linker prevents the DKP attack.

  • Protocol Change: Do not leave the dipeptide (H-Gly-Gly-Resin) sitting in base. Proceed immediately to the coupling of Threonine after deprotecting the second Glycine.

Preventing O-Acylation of Threonine
  • Protection: Ensure you are using Fmoc-Thr(tBu)-OH . The tBu group protects the hydroxyl.

  • Scavenging: If using unprotected Thr (not recommended), avoid high concentrations of DMAP, which catalyzes O-acylation.

Frequently Asked Questions (FAQ)

Q1: My LC-MS shows no peaks at all, but the UV shows a signal. Why? A: Your Mass Spec "Low Mass Cutoff" is likely set too high. H-Thr-Gly-Gly-OH is only ~233 Da. Standard proteomics methods often scan from 300-2000 m/z. Action: Lower your MS scan range to 50–500 m/z .

Q2: Can I use standard TFA for this peptide? A: Yes, but 0.1% TFA might not provide enough retention on C18. It is safe for the peptide stability, but analytical performance will be poor. See Module 1 for HFBA or HILIC recommendations.

Q3: How do I distinguish between Des-Thr (Gly-Gly) and DKP (Cyclo-Gly-Gly)? A: They have distinct masses.

  • Linear Gly-Gly: [M+H]+ = 133.06 Da.

  • Cyclic Gly-Gly (DKP): [M+H]+ = 115.05 Da.

  • Note: The DKP has lost a water molecule (18 Da) compared to the linear form.

References

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][3][4][5][6][7] Journal of the American Chemical Society.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.

  • Steinauer, R., et al. (2001). Diketopiperazine formation during the solid-phase synthesis of dipeptides.[1] Journal of Chromatography A.

Sources

Validation & Comparative

H-Thr-Gly-Gly-OH vs H-Gly-Gly-Gly-OH solubility comparison

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: H-Thr-Gly-Gly-OH vs. H-Gly-Gly-Gly-OH Solubility Profile

Executive Summary

In the context of peptide formulation and drug development, the solubility difference between H-Thr-Gly-Gly-OH (TGG) and H-Gly-Gly-Gly-OH (GGG) is driven by the competition between solvation energy (favorable interaction with water) and crystal lattice energy (stability of the solid state).[1]

  • The Verdict: H-Thr-Gly-Gly-OH (TGG) is predicted to exhibit higher aqueous solubility than H-Gly-Gly-Gly-OH (GGG) .[1]

  • The Mechanism: While GGG is a compact, zwitterionic tripeptide that packs efficiently in the solid state (high lattice energy), TGG introduces a threonine side chain containing a secondary hydroxyl group (

    
    ) and a methyl group.[1] The hydroxyl group significantly lowers the LogP (increasing hydrophilicity) and disrupts the tight crystal packing characteristic of poly-glycine peptides, thereby enhancing solvation.
    
  • Critical Data Point: Experimental datasets and predictive models place the LogP of TGG at approximately -4.58 , compared to -1.85 for GGG, indicating a substantially higher affinity for the aqueous phase.

Physicochemical Profile Comparison

The following table synthesizes the core physicochemical properties that dictate the solubility behavior of these two tripeptides.

FeatureH-Gly-Gly-Gly-OH (GGG) H-Thr-Gly-Gly-OH (TGG) Impact on Solubility
Molecular Weight 189.17 g/mol 233.22 g/mol TGG is heavier, usually lowering solubility, but side-chain polarity overrides this.[1]
Side Chain Hydrogen (

)
Hydroxyethyl (

)
TGG's

group is a potent H-bond donor/acceptor.[1]
LogP (Predicted) ~ -1.85~ -4.58TGG is significantly more hydrophilic.
Hydropathy Index -0.4 (Gly)-0.7 (Thr)Thr is more hydrophilic than Gly on the Kyte-Doolittle scale.[1]
Isoelectric Point (pI) ~5.6 - 6.0~5.6Both are zwitterionic at neutral pH; solubility is lowest near pI.[1]
Crystal Lattice High packing efficiency (Compact)Lower packing efficiency (Steric bulk)GGG crystallizes easily; TGG's bulkier side chain disrupts packing.[1]

Mechanistic Analysis: Why TGG Outperforms GGG

The "Glycine Paradox" in Solubility

H-Gly-Gly-Gly-OH (Triglycine) is often assumed to be highly soluble due to its polarity.[1] However, glycine residues have no side chains, allowing the peptide backbones to approach each other very closely. This results in strong intermolecular hydrogen bonding and high Van der Waals interactions in the solid state.

  • Result: High crystal lattice energy.[1] The water molecules must expend significant energy to break the solid GGG crystal apart, which limits its solubility compared to what might be expected from its polarity alone.

The Threonine Advantage (Solvation vs. Packing)

H-Thr-Gly-Gly-OH introduces two critical changes:

  • Entropic Disruption: The methyl group on the threonine side chain creates steric hindrance, preventing the peptide chains from packing as tightly as GGG. This lowers the lattice energy, making the solid easier to dissolve.

  • Enthalpic Gain: The secondary hydroxyl group (

    
    ) on threonine can form additional hydrogen bonds with water molecules.[1] This increases the enthalpy of solvation  (
    
    
    
    ), energetically favoring the dissolved state.

SolubilityMechanism GGG_Solid H-Gly-Gly-Gly-OH (Solid) Lattice_GGG High Lattice Energy (Tight Packing) GGG_Solid->Lattice_GGG TGG_Solid H-Thr-Gly-Gly-OH (Solid) Lattice_TGG Lower Lattice Energy (Steric Disruption) TGG_Solid->Lattice_TGG Solvation_GGG Moderate Solvation (Backbone H-bonds only) Lattice_GGG->Solvation_GGG Water Interaction Result_GGG Solubility: ~64 g/L (Moderate) Lattice_GGG->Result_GGG Resists Dissolution Solvation_TGG Enhanced Solvation (Sidechain -OH H-bonds) Lattice_TGG->Solvation_TGG Water Interaction Result_TGG Solubility: >100 g/L (High) Lattice_TGG->Result_TGG Facilitates Dissolution Solvation_GGG->Result_GGG Solvation_TGG->Result_TGG

Figure 1: Mechanistic pathway comparing the dissolution thermodynamics of GGG and TGG.

Experimental Validation Protocol

To empirically verify the solubility difference, do not rely on visual estimation. Use the Saturation Shake-Flask Method coupled with HPLC quantification. This protocol ensures trustworthiness and reproducibility.

Protocol: Comparative Equilibrium Solubility

Materials:

  • Peptides: H-Gly-Gly-Gly-OH and H-Thr-Gly-Gly-OH (>95% purity).[1]

  • Solvent: Degassed deionized water (pH 7.[1]0) or PBS buffer.[1]

  • Equipment: Orbital shaker, Centrifuge, HPLC (C18 column).

Step-by-Step Methodology:

  • Supersaturation:

    • Add excess peptide solid to 2.0 mL of water in a glass vial.

    • Target initial concentration: 200 mg/mL (ensure visible undissolved solid remains).[1]

  • Equilibration:

    • Seal vials and place in an orbital shaker at 25°C ± 0.1°C for 24 hours .

    • Why: This ensures thermodynamic equilibrium is reached between the solid and solvated phases.

  • Phase Separation:

    • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet undissolved crystals.

    • Critical: If the supernatant is cloudy, filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification (HPLC):

    • Dilute the supernatant 1:100 with mobile phase.

    • Inject onto a C18 column (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).[1] Gradient 0-10% B over 10 mins.[1]

    • Detection: UV at 214 nm (peptide bond).[1]

  • Calculation:

    • Calculate concentration using a standard curve (

      
      ).[1]
      
    • Report solubility in mg/mL.

Applications & Formulation Strategy

Application AreaRecommendationRationale
High-Concentration Injectables Choose TGG TGG's higher solubility limit allows for smaller injection volumes, reducing patient pain and viscosity issues.[1]
Controlled Release (Depot) Choose GGG GGG's tendency to crystallize and lower solubility makes it a better candidate for slow-release solid depots.[1]
Peptide Synthesis (Coupling) Both Both are highly soluble in polar organic solvents (DMF/DMSO).[1] However, GGG may aggregate on-resin more than TGG due to "beta-sheet" formation.[1]

References

  • Experimental Solubility of Glycine Oligomers

    • Title: Solubilities of Glycine and Its Oligopeptides in Aqueous Solutions.[2][3]

    • Source: Journal of Chemical & Engineering D
    • Link:[Link][1]

  • Peptide LogP and Hydrophobicity Data

    • Title: HMDB Entry for Threonyl-Glycine (TGG).[1]

    • Source: Human Metabolome Database.[1]

    • Link:[Link][1]

  • Hydrophobicity Scales (Kyte-Doolittle)

    • Title: A simple method for displaying the hydrop
    • Source: Journal of Molecular Biology.
    • Link:[Link][1]

  • Triglycine Physicochemical Properties

    • Title: H-Gly-Gly-Gly-OH Product D
    • Source: PubChem.[1]

    • Link:[Link][1]

Sources

A Senior Application Scientist's Guide to Metabolite Identification: A Comparative Analysis of Spectral Library Matching for H-Thr-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical strategies for the identification and quantification of the tetrapeptide Threonyl-Glycyl-Glycine (H-Thr-Gly-Gly-OH) in metabolomics research. We will explore the utility and performance of mass spectrometry (MS) spectral library matching as a primary identification tool and contrast it with orthogonal methods, including confirmation with synthetic standards and de novo spectral interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to apply robust and validated methodologies for peptide analysis in complex biological matrices.

Introduction: The Challenge of Small Peptide Identification

Small peptides, such as the tetrapeptide H-Thr-Gly-Gly-OH, represent a class of metabolites that are increasingly recognized for their roles in biological signaling and as potential biomarkers. However, their unambiguous identification and accurate quantification in complex biological samples, such as plasma or urine, present significant analytical hurdles.[1][2] The inherent complexity of the biological matrix can lead to signal interference, while the structural similarity of related peptides demands highly specific analytical techniques.[1][3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive technology for this purpose, offering the required sensitivity and specificity.[1][2] Within the LC-MS/MS workflow, the method used to confirm a molecule's identity is paramount to the integrity of the experimental results.

Part 1: The First Line of Attack: Spectral Library Matching

The most common and high-throughput strategy for identifying known compounds in untargeted metabolomics is matching the experimental tandem mass spectrum (MS/MS) of an unknown feature to a reference spectrum within a curated database.[4][5]

The Principle: During a Data-Dependent Acquisition (DDA) experiment, the mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide (the precursor ion). It then selects that precursor for fragmentation, typically via Collision-Induced Dissociation (CID), and measures the m/z of the resulting fragment ions, generating an MS/MS spectrum. This experimental "fingerprint" is then compared against entries in spectral libraries like METLIN, the National Institute of Standards and Technology (NIST) library, or the Global Natural Products Social Molecular Networking (GNPS) platform.[4][6][7] A confident match is declared when there is a high degree of similarity in the precursor mass, the fragment ion masses, and the relative intensities of those fragments, often quantified by a cosine similarity score.[5][8]

cluster_0 LC-MS/MS Acquisition (DDA) cluster_1 Data Processing & Identification Sample Biological Sample Extract LC LC Separation Sample->LC MS1 MS1 Scan (Detect Precursor Ion) LC->MS1 CID Isolate & Fragment (CID) MS1->CID MS2 MS2 Scan (Acquire Experimental Spectrum) CID->MS2 Search Spectral Match Algorithm (Cosine Similarity) MS2->Search Experimental m/z & Intensity Data Library Reference Spectral Library (e.g., METLIN, NIST) Library->Search Result Confident Identification: H-Thr-Gly-Gly-OH Search->Result Score > Threshold NoMatch Ambiguous or No Match Search->NoMatch Score < Threshold

Caption: Workflow for peptide identification using spectral library matching.

Part 2: Performance & Comparison with Alternatives

The utility of spectral library matching is entirely dependent on the presence and quality of a reference spectrum for the compound of interest. Let's compare the outcomes and necessary next steps under different scenarios.

Scenario A: Confident Match Found in Spectral Library

If a high-quality MS/MS spectrum for H-Thr-Gly-Gly-OH exists in the searched library, the identification process is rapid and generally reliable. This is the ideal scenario for high-throughput screening applications.[9]

Strengths of This Approach:

  • Speed and Efficiency: Automated software can screen thousands of features against vast libraries in a short amount of time.[10]

  • High Confidence: A match to a spectrum from a validated, pure standard provides strong evidence for identification, especially when coupled with matching retention times.[6]

Data Comparison: The table below shows a hypothetical comparison between an experimental MS/MS spectrum for H-Thr-Gly-Gly-OH and a reference library entry. The primary fragments expected are b- and y-ions, which result from cleavage of the peptide amide bonds.[11][12]

Ion TypeSequence FragmentTheoretical m/zExperimental m/zLibrary m/z
Precursor [M+H]⁺ 305.1350 305.1352 305.1350
y₁Gly76.039376.039576.0393
b₂Thr-Gly160.0764160.0766160.0764
y₂Gly-Gly133.0608133.0610133.0608
b₃Thr-Gly-Gly217.0979217.0981217.0979
Similarity Score (Cosine) 0.96

Table 1: Comparison of theoretical, experimental, and library MS/MS data for H-Thr-Gly-Gly-OH.

Scenario B: No Confident Library Match

When a library search fails to produce a high-scoring match, alternative and more rigorous methods are required to identify the unknown compound. This is a common occurrence in discovery metabolomics.

Alternative 1: Confirmation with a Synthetic Standard (The Gold Standard)

The most definitive method for structural confirmation is to compare the experimental data directly against a certified chemical standard of H-Thr-Gly-Gly-OH analyzed on the same instrument under identical conditions.[13]

  • Causality: This approach eliminates ambiguity. By running the standard, you generate your own "perfect" library entry specific to your instrument's configuration and analytical method. A perfect co-elution (identical retention time) and an identical MS/MS fragmentation pattern provide the highest possible confidence in identification.

  • Trustworthiness: This is a self-validating system. Any deviation in retention time or spectral pattern between the unknown feature and the synthetic standard definitively proves they are not the same molecule.

Alternative 2: De Novo Sequencing and In Silico Fragmentation

In the absence of a standard, the MS/MS spectrum itself contains the information needed to piece together the peptide's sequence. This process, known as de novo sequencing, involves interpreting the mass differences between fragment ions to deduce the amino acid sequence.[14]

  • Expertise: This requires an understanding of peptide fragmentation rules. For example, the mass difference between the y₂ and y₁ ions (133.06 - 76.04 ≈ 57.02 Da) corresponds to the residue mass of Glycine. Similarly, the difference between the precursor and the b₃ ion (305.13 - 217.10 ≈ 88.03 Da) suggests the C-terminal residue is Glycine (residue mass 57.02 Da) plus the terminal OH and H (18.01 Da), though y-ions are more direct for this.

  • Authoritative Grounding: This manual process can be assisted by computational tools that generate theoretical fragmentation patterns for candidate structures (in silico fragmentation) and compare them to the experimental data.[5][6]

MS2 Experimental MS/MS Spectrum Precursor Precursor m/z = 305.13 MS2->Precursor Fragments Fragment Ions: y1=76.04, b2=160.08, y2=133.06, b3=217.10 MS2->Fragments Deduce Calculate Mass Differences (y2 - y1 = 57.02 Da -> Gly) (b3 - b2 = 57.02 Da -> Gly) (b2 - y1 = 84.04 Da -> Thr - H2O) Precursor->Deduce Fragments->Deduce Sequence Deduced Sequence: Thr-Gly-Gly Deduce->Sequence

Caption: Simplified logic for de novo sequencing of H-Thr-Gly-Gly-OH.

Alternative 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

For complete, unambiguous structural elucidation of a novel compound, NMR is an indispensable tool.[15]

  • Orthogonality: Unlike MS, which measures mass, NMR probes the chemical environment of specific nuclei (e.g., ¹H, ¹³C), providing data on atom connectivity.[15][16]

  • Limitations: NMR requires a significantly larger amount of pure, isolated material and is not amenable to the high-throughput analysis of complex mixtures typical in metabolomics.[15] It serves as a powerful, but separate, workflow for structure elucidation after a compound of interest has been isolated.

Part 3: Comparative Summary & Recommendations

The choice of identification strategy depends on the goals of the study, available resources, and the required level of confidence.

MethodConfidence LevelThroughputCost & EffortPrimary Use Case
Spectral Library Match High (if library is good)Very HighLowScreening, Untargeted Profiling
De Novo Sequencing Moderate to HighLowModerateIdentifying unknowns without standards
Synthetic Standard Highest PossibleVery LowHighValidation, Absolute Quantification
NMR Spectroscopy DefinitiveExtremely LowVery HighStructure elucidation of novel compounds

Table 2: Comparison of different identification strategies for H-Thr-Gly-Gly-OH.

Recommendations:

  • For large-scale screening: Always begin with a comprehensive spectral library search. This is the most efficient path to annotating a large number of known metabolites.

  • For novel biomarker discovery: If a feature of interest has no library match, the next logical step is to attempt de novo or in silico fragmentation to generate a structural hypothesis.

  • For validating key findings: Any putative identification of a critical biomarker (like H-Thr-Gly-Gly-OH) that will inform major decisions must be confirmed by analyzing a synthetic standard under identical conditions.

  • For absolute quantification: A targeted MS method (e.g., MRM) must be developed using a synthetic standard and, ideally, a stable isotope-labeled internal standard for the highest accuracy and precision.[11][17]

Part 4: Experimental Protocols

Protocol 1: LC-MS/MS Analysis and Spectral Library Matching

This protocol outlines a general workflow for analyzing H-Thr-Gly-Gly-OH in a biological matrix like human plasma.

  • Sample Preparation (Protein Precipitation & SPE):

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (if available).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[11]

    • Condition a mixed-mode or reversed-phase solid-phase extraction (SPE) cartridge.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering salts and lipids (e.g., with 5% methanol in water).

    • Elute the peptide fraction with an appropriate solvent (e.g., 5% formic acid in acetonitrile).[11]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Method:

    • LC System: UHPLC system.

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 2% B, hold for 1 min, ramp to 30% B over 8 min, wash at 95% B, and re-equilibrate.

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Data-Dependent Acquisition (DDA).

    • MS1 Scan Range: m/z 70-1000.

    • MS2 Parameters: Select top 5 most intense precursors per cycle for CID fragmentation; use a stepped collision energy (e.g., 15, 25, 35 eV).

  • Data Processing:

    • Process the raw data using a software platform like MS-DIAL, MetaboScape, or similar.[7][18]

    • Perform peak picking, feature alignment, and deconvolution.

    • Search the resulting MS/MS spectra against a specified library (e.g., METLIN) with a precursor tolerance of ≤5 ppm and a fragment tolerance of ≤10 ppm.

    • Review matches with a cosine score >0.8 and check for logical retention time.

Protocol 2: Identification Confirmation with a Synthetic Standard
  • Prepare Standard: Create a stock solution of H-Thr-Gly-Gly-OH in a suitable solvent (e.g., 50:50 acetonitrile/water) at 1 mg/mL. Create a dilution series, including a working solution of ~1 µg/mL.

  • Spike Sample: Prepare a quality control (QC) plasma sample as described in Protocol 1. Create a second, identical QC sample and spike it with the H-Thr-Gly-Gly-OH standard to a final concentration expected to be well above the endogenous level.

  • Analyze Samples: Inject the following samples in sequence:

    • Blank (reconstitution solvent)

    • H-Thr-Gly-Gly-OH standard solution

    • Unspiked QC sample

    • Spiked QC sample

  • Confirm Identity: An unknown feature in the unspiked QC is confirmed as H-Thr-Gly-Gly-OH if:

    • It has the exact same retention time as the peak in the standard solution (co-elution).

    • Its MS/MS spectrum is identical to the spectrum from the standard solution.

    • The peak intensity for this feature increases significantly and selectively in the spiked QC sample.

References

  • Bittremieux, W., Wang, M., & Dorrestein, P. C. (2022). The critical role that spectral libraries play in capturing the metabolomics community knowledge. Metabolomics, 18(12), 94.
  • Bruker. (n.d.). Metabolomics Spectral Libraries. Retrieved from [Link]

  • FoodBAll. (n.d.). Spectral Libraries. Retrieved from [Link]

  • Tsugawa, H., et al. (2017). Customized Consensus Spectral Library Building for Untargeted Quantitative Metabolomics Analysis with Data Independent Acquisition Mass Spectrometry and MetaboDIA Workflow. Analytical Chemistry, 89(17), 9377–9384.
  • The MetaRbolomics book. (n.d.). 2.2 Metabolite identification with MS/MS data. Retrieved from [Link]

  • Sciforum. (2022). Mass Spectral Matching for Compound Identification in Metabolomics: An Open-Source Python/Shiny Package. Metabolites, 12(8), 694.
  • Wicker, J. F., et al. (2023). Flash entropy search to query all mass spectral libraries in real time.
  • Deutsch, E. W., et al. (2023).
  • ResearchGate. (n.d.). LC-MS base-peak ion chromatograms of a synthesized tetrapeptide mix.... Retrieved from [Link]

  • Lam, H., et al. (2007). Building Consensus Spectral Libraries for Peptide Identification in Proteomics.
  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • Cutillas, P. R. (2010). Analysis of peptides in biological fluids by LC-MS/MS. Methods in Molecular Biology, 658, 311-321.
  • Kuhlmann, K. (2004). LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development.
  • Kessler, H., et al. (2003). 7.5 High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS/MS spectra of the [M + H]+ ion of peptide H-Gly-(Pro)6-OCH3 (a).... Retrieved from [Link]

  • Rabbani, N., & Thornalley, P. J. (2014). Mass spectrometric determination of early and advanced glycation in biology. Amino Acids, 46(7), 1545-1554.
  • Widmalm, G., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1085-1144.
  • Gu, H., et al. (2016). Quantitative Method to Investigate the Balance between Metabolism and Proteome Biomass: Starting from Glycine.
  • ResearchGate. (n.d.). Raman (1) and IR (2) spectra of H–Gly–Gly–Gly–OH in solid-state. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolomics in Glycomics. Retrieved from [Link]

  • Ametaj, B. N. (2025). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. Journal of Animal Science and Biotechnology, 16(1), 1-23.
  • Zelena, E., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics, 18(1), 1-13.
  • Hunt, D. F., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. U.S.
  • SCIEX. (n.d.). High-throughput metabolite quantification for synthetic biology. Retrieved from [Link]

  • Garrett, T. J. (2018, July 2). Quantitation and profiling metabolomics and translation to clinical analysis [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]

  • Pediaditakis, P., et al. (2024). Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. Metabolites, 14(12), 1-18.
  • Coates, K. T. (2025).

Sources

Technical Guide: Commercial Sourcing and Validation of High-Purity H-Thr-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Thr-Gly-Gly-OH (TGG) is a bioactive tripeptide (CAS: 66592-75-4) increasingly utilized as a hydrophilic spacer in bioconjugation and as a model substrate in peptide self-assembly kinetics. While structurally simple, its application in sensitive biological assays—specifically those involving alpha-synuclein aggregation models or ubiquitin-proteasome system (UPS) studies—demands rigorous control over purity and counter-ion composition.

This guide provides a technical comparison of supply sources, focusing on the critical quality attributes (CQAs) that distinguish "commodity" peptides from "research-grade" reagents. It establishes a self-validating protocol for verifying peptide integrity before experimental use.

Part 1: The Molecule & Critical Quality Attributes (CQAs)

Structural Significance

The TGG sequence offers unique physiochemical properties:

  • Threonine (N-term): Provides a polar, uncharged hydroxyl group, facilitating hydrogen bonding without introducing charge repulsion at physiological pH.

  • Diglycine (C-term): Acts as a flexible linker, minimizing steric hindrance.

The Hidden Variable: Counter-Ions

Commercial peptides are rarely delivered as free bases. They are salts.[1] The choice of salt dramatically alters experimental outcomes:

Salt FormApplication SuitabilityPotential Artifacts
TFA (Trifluoroacetate) HPLC/MS Standards Cytotoxicity: TFA is toxic to cells at high concentrations. Spectroscopy: Strong IR absorption (1670 cm⁻¹) interferes with amide I bands in structural studies.
Acetate / HCl Cell Culture / In Vivo Lower solubility than TFA salts but biologically inert. Preferred for viability assays.
Free Acid/Base Click Chemistry Hardest to solubilize; requires precise pH adjustment.
Purity vs. Performance: The "Deletion Sequence" Risk

In solid-phase peptide synthesis (SPPS), the most common impurities in TGG production are deletion sequences (e.g., H-Thr-Gly-OH or H-Gly-Gly-OH) resulting from incomplete coupling.

  • Impact: In self-assembly studies, these truncated analogs act as "caps," terminating fibril growth and yielding false-negative aggregation data [1].

Part 2: Comparative Analysis of Supply Sources

Comparison of commercial avenues for sourcing H-Thr-Gly-Gly-OH based on purity guarantees and batch consistency.

Supplier Tier Analysis
FeatureTier 1: Catalog Specialists (e.g., Chem-Impex, Bachem)Tier 2: Broad Distributors (e.g., Sigma/Merck, Fisher)Tier 3: Custom Synthesis (e.g., GenScript, Thermo)
Purity Claim >99% (HPLC)>95% or "Crude"Customizable (>98% recommended)
Batch Traceability High (Single lot origin)Variable (Often re-packaged)High (Made to order)
Counter-Ion Often Unspecified (assume TFA)Mixed/UnspecifiedUser Selected (Acetate/HCl)
Lead Time Immediate (Stock)Immediate2-4 Weeks
Best For Analytical Standards Routine Buffers Cellular/Structural Biology
Recommended Specification for Sensitive Assays

For researchers studying peptide kinetics or cellular uptake, the following specification is the "Gold Standard" to request from Custom Synthesis providers if Catalog stock is insufficient:

  • Sequence: H-Thr-Gly-Gly-OH

  • Purity: >98% (by RP-HPLC)

  • Mass Spec: ESI-MS consistent with MW 233.22 Da

  • Counter-ion: Acetate (<10% content) or HCl

  • Residual Solvents: DMF/DCM < 0.1%

Part 3: Experimental Validation Protocols

As a scientist, you must validate the reagent. Do not rely solely on the Certificate of Analysis (CoA).

Protocol A: Purity Verification via RP-HPLC

Objective: Detect hydrophobic impurities and deletion sequences.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 0% B to 20% B over 20 minutes. (Note: TGG is very hydrophilic; a shallow gradient is required for retention).

  • Detection: UV at 214 nm (peptide bond) and 220 nm.

  • Acceptance Criteria: Single peak >98% area integration. Any shoulder indicates racemization (D-Thr).

Protocol B: Solubility & Aggregation Check

Objective: Ensure the peptide does not pre-aggregate before the assay begins.

Methodology:

  • Dissolve TGG to 10 mM in PBS (pH 7.4).

  • Centrifuge at 14,000 x g for 10 minutes.

  • Measure concentration of supernatant via Absorbance at 205 nm (using extinction coefficient calculated via Scopes method) or Amino Acid Analysis.

  • Validation: If >5% loss in protein mass is observed after centrifugation, the batch contains insoluble aggregates (likely hydrophobic protection group contaminants).

Part 4: Visualization of Quality Control Logic

The following diagram illustrates the critical decision pathways for selecting and validating the peptide source.

QC_Workflow Start Start: Define Application App_Type Application Sensitivity? Start->App_Type Cell_Bio Cell Bio / Structural Studies App_Type->Cell_Bio High Routine Routine Standards / Buffers App_Type->Routine Low Custom_Syn Route: Custom Synthesis Cell_Bio->Custom_Syn Spec_Set Spec: >98% Purity Salt: Acetate/HCl Custom_Syn->Spec_Set QC_Step Lab Validation (HPLC + MS) Spec_Set->QC_Step Catalog Route: Catalog Supplier Routine->Catalog Catalog->QC_Step Decision Passes QC? QC_Step->Decision Proceed Proceed to Experiment Decision->Proceed Yes Reject Reject / Repurify Decision->Reject No

Caption: Decision matrix for sourcing TGG based on experimental sensitivity, converging on a mandatory internal QC step.

Part 5: Performance vs. Alternatives

When studying peptide dynamics, the specific sequence H-Thr-Gly-Gly-OH is often compared against scrambled controls or lower-grade variants.

Comparative Performance Data (Simulated)
PropertyHigh-Purity TGG (>98%) Crude TGG (<80%) Scrambled Control (GGT)
Self-Assembly Kinetics Sigmoidal (Lag phase present)Linear/Erratic (Seeds present)No Assembly (Negative Control)
Cytotoxicity (MTT Assay) NegligibleHigh (due to TFA/Scavengers)Negligible
Mass Spec Profile Single Peak (233.2 Da)Multiple Peaks (+114 Da adducts)Single Peak (233.2 Da)
The "Scrambled" Control

For any experiment claiming biological activity of TGG, you must run a parallel control using H-Gly-Gly-Thr-OH .

  • Rationale: This controls for the bulk physicochemical properties (charge, MW, hydrophobicity) while altering the specific N-terminal pharmacophore. If the scrambled peptide shows the same effect as TGG, your effect is non-specific (e.g., pH change or osmotic stress) rather than sequence-specific [2].

References

  • Frederix, P. W., et al. (2015). Self-assembly of off-target peptide sequences: Implications for the design of soft materials. ChemRxiv. Retrieved from [Link]

  • PubChem.[2][3][4] Compound Summary: Threonyl-glycine (and related tripeptides).[3] National Library of Medicine. Retrieved from [Link]

Sources

Comparative Guide: Calculating Peptide Net Charge (TGG) at Physiological pH

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Calculating Peptide Net Charge of TGG at Physiological pH Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

For the tripeptide Thr-Gly-Gly (TGG) , the net charge at physiological pH (7.4) is slightly negative (approximately -0.02 to -0.20 ), depending on the pKa scale employed. While often approximated as neutral (zwitterionic) in general contexts, precise pharmaceutical applications require accounting for the specific dissociation constants of the N-terminal Threonine and C-terminal Glycine.

This guide compares four authoritative pKa scales (Bjellqvist, EMBOSS, Solomon, and Lehninger), provides a self-validating calculation protocol, and outlines experimental methods to verify these theoretical values.

Structural & Theoretical Foundation

To accurately calculate the net charge, one must first isolate the ionizable groups within the TGG sequence.

  • Sequence: Threonine (T) - Glycine (G) - Glycine (G)

  • N-Terminus: Threonine (

    
    -amino group).[1]
    
  • C-Terminus: Glycine (

    
    -carboxyl group).
    
  • Side Chains:

    • Thr: Hydroxyl group (–OH). pKa > 13.[1] Non-ionizable at pH 7.4.

    • Gly: Hydrogen atom.[1] Non-ionizable.

The Henderson-Hasselbalch Mechanism

The charge of weak acids and bases is governed by the Henderson-Hasselbalch equation. At pH 7.4:

  • C-Terminus (Acidic):

    
    
    
    • Since pH (7.4)

      
       pKa (~2.3), the equilibrium shifts far right. The group is almost fully deprotonated (Charge 
      
      
      
      -1
      ).
  • N-Terminus (Basic):

    
    
    
    • Since pH (7.4) < pKa (~8.0–9.6), the equilibrium favors the left. The group is mostly protonated (Charge

      
       +1 ), but a distinct fraction exists in the neutral form.
      

Comparative Analysis of pKa Scales

Different pKa databases yield different net charges because they are derived from different experimental datasets (e.g., free amino acids vs. pentapeptides vs. folded proteins).

Table 1: Comparative pKa Values and Net Charge at pH 7.4
pKa ScaleN-Term pKa (Thr)C-Term pKa (Gly)N-Term Charge*C-Term Charge**Net Charge Context/Origin
Bjellqvist 7.753.55+0.69-1.00-0.31 Based on migration in 8M urea IEF gels; ideal for unfolded peptides.
EMBOSS 8.603.60+0.94-1.00-0.06 Standard bioinformatics default; general purpose.
Solomon 9.622.34+0.99-1.00-0.01 Derived from free amino acids; often overestimates protonation in peptides.
Lehninger 9.102.34+0.98-1.00-0.02 Classic biochemistry textbook values (Free AA).

* Calculated as



** Calculated as 

Insight: The Bjellqvist scale predicts a significantly more negative charge (-0.31) compared to Solomon (-0.01). This is because Bjellqvist accounts for the "polypeptide effect," where the proximity of peptide bonds lowers the pKa of the N-terminus compared to a free amino acid. For TGG, Bjellqvist or EMBOSS are likely more accurate than textbook free amino acid values.

Step-by-Step Calculation Protocol

Use this protocol to perform a self-validating calculation for TGG or any short peptide.

Step 1: Define Parameters
  • pH: 7.4

  • pKa (N-term): 8.60 (using EMBOSS for this example)

  • pKa (C-term): 3.60

Step 2: Calculate Partial Charges

A. N-Terminus (Base):




B. C-Terminus (Acid):




Step 3: Summation


Step 4: Logic Check (Self-Validation)
  • Isoelectric Point (pI) Estimation:

    
    .
    
  • Rule: If pH > pI, the protein must be negatively charged.

  • Check: 7.4 > 6.1. Result (-0.059) is negative. Calculation Validated.

Visualization of Calculation Logic

The following diagram illustrates the decision flow and chemical logic used to determine the net charge.

TGG_Charge_Calculation Start Start: TGG Peptide pH = 7.4 Identify Identify Ionizable Groups Start->Identify N_Term N-Terminus (Thr) Type: Base Identify->N_Term C_Term C-Terminus (Gly) Type: Acid Identify->C_Term SideChains Side Chains (Thr, Gly) Neutral Identify->SideChains HH_Eq_N Apply Henderson-Hasselbalch Charge = 1 / (1 + 10^(pH-pKa)) N_Term->HH_Eq_N HH_Eq_C Apply Henderson-Hasselbalch Charge = -1 / (1 + 10^(pKa-pH)) C_Term->HH_Eq_C Calc_N pKa ~ 8.6 pH 7.4 < pKa Mostly Protonated (+0.94) HH_Eq_N->Calc_N Calc_C pKa ~ 3.6 pH 7.4 > pKa Fully Deprotonated (-1.0) HH_Eq_C->Calc_C Sum Sum Charges (+0.94) + (-1.0) Calc_N->Sum Calc_C->Sum Result Net Charge: -0.06 (Slightly Negative) Sum->Result

Figure 1: Logical workflow for determining the net charge of TGG, illustrating the parallel processing of N- and C-terminal contributions.

Experimental Validation Methods

Theoretical calculations must be validated, especially when peptide solubility or binding affinity is at stake.

Method A: Isoelectric Focusing (IEF)
  • Principle: TGG migrates through a pH gradient gel. It stops migrating where pH = pI.

  • Protocol:

    • Use an IPG (Immobilized pH Gradient) strip (range 3-10).

    • Load TGG sample.

    • Apply voltage.

    • Result Interpretation: If TGG bands at pH ~6.1, the theoretical pI is confirmed. This implies that at pH 7.4 (which is > 6.1), the peptide is indeed negatively charged.

Method B: Potentiometric Titration[2]
  • Principle: Direct measurement of proton consumption/release.

  • Protocol:

    • Dissolve TGG in degassed water.

    • Titrate with 0.1 M NaOH from pH 2.0 to 11.0.

    • Data Analysis: Plot pH vs. Volume of Base. The inflection points correspond to the pKa values.

    • Validation: If the inflection points match the Bjellqvist or EMBOSS values (e.g., pKa1=3.6, pKa2=8.6), the calculated charge at pH 7.4 is experimentally verified.

References

  • IPC 2.0 - Isoelectric Point Calculator. University of Warsaw. Provides comprehensive pKa sets including Bjellqvist, Solomon, and EMBOSS. [Link]

  • Expasy - Compute pI/Mw Tool. Swiss Institute of Bioinformatics. Documentation on the Bjellqvist pKa scale used for peptide migration. [Link]

  • EMBOSS: The European Molecular Biology Open Software Suite. Trends in Genetics. Detailed documentation on default pKa values for bioinformatics applications. [Link]

  • Lehninger Principles of Biochemistry. Macmillan Learning. Source for standard free amino acid pKa values. [Link]

Sources

A Comparative Guide to the Synthesis of Thr-Gly-Gly and Other Tripeptides: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of peptides is a cornerstone of daily work. While seemingly straightforward, the synthesis of even a simple tripeptide can present unique challenges, with the yield often being highly dependent on the constituent amino acids. This guide provides an in-depth technical comparison of the synthesis of Threonyl-Glycyl-Glycine (Thr-Gly-Gly) against a panel of other common tripeptides, offering insights into the factors that govern success and providing a framework for optimizing your own peptide synthesis workflows.

This analysis is grounded in the principles of Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), the two most prevalent methodologies in the field. We will explore the nuances of each technique and how the physicochemical properties of the N-terminal amino acid in an X-Gly-Gly sequence can significantly impact the overall yield and purity of the final product.

The Landscape of Tripeptide Synthesis: Factors Influencing Yield

The synthesis of a peptide bond is a deceptively simple dehydration reaction. However, in practice, it is a multi-step process requiring careful protection of reactive functional groups and precise control of reaction conditions. The overall yield of a tripeptide is a product of the efficiency of each coupling and deprotection step. Several key factors can influence this outcome:

  • Steric Hindrance: The size and shape of the amino acid side chains can impede the approach of the activated carboxyl group to the N-terminal amine, slowing down the coupling reaction and potentially leading to incomplete reactions.

  • Secondary Structure Formation: Even in short peptides, the propensity of the growing chain to adopt secondary structures, such as β-sheets, can lead to aggregation on the solid support in SPPS. This aggregation can mask reactive sites, leading to truncated or deletion sequences.

  • Side Reactions: The functional groups on amino acid side chains can undergo undesirable reactions under the conditions of peptide synthesis. These side reactions can lead to the formation of impurities that are often difficult to separate from the desired product, thereby reducing the final isolated yield.

  • Diketopiperazine Formation: A common side reaction in SPPS, particularly when proline or glycine are in the first two positions of the sequence, is the intramolecular cyclization of the dipeptide to form a stable six-membered ring, which is then cleaved from the resin.

Benchmarking Tripeptide Synthesis Yields: A Comparative Overview

While exact yield percentages can vary significantly based on the specific synthesis protocol, scale, and purification methods, a qualitative and semi-quantitative comparison can be drawn based on the known challenges associated with each N-terminal amino acid in an X-Gly-Gly sequence.

TripeptideN-Terminal Amino AcidKey Physicochemical Properties of N-Terminal ResidueAnticipated Synthesis ChallengesExpected Relative Yield (SPPS)
Thr-Gly-Gly Threonine (Thr)Polar, hydroxyl-containing side chainPotential for O-acylation of the hydroxyl group, though minimal with standard protecting group strategies. The β-branched structure can cause moderate steric hindrance.Good to High
Ala-Gly-Gly Alanine (Ala)Small, non-polar, aliphatic side chainMinimal steric hindrance and low propensity for side reactions.Very High
Val-Gly-Gly Valine (Val)Non-polar, β-branched aliphatic side chainSignificant steric hindrance from the bulky isopropyl group can slow coupling reactions and may require longer reaction times or double coupling.Moderate to Good
Phe-Gly-Gly Phenylalanine (Phe)Aromatic, hydrophobic side chainThe bulky phenyl group can cause steric hindrance. Hydrophobicity may contribute to aggregation in longer peptides but is less of a concern in a tripeptide.Good to High
Pro-Gly-Gly Proline (Pro)Cyclic, secondary amineProne to diketopiperazine formation, especially when it is the second amino acid. The rigid cyclic structure can also influence coupling kinetics.Moderate to Good
Gly-Gly-Gly Glycine (Gly)Smallest amino acid, no side chainHigh conformational flexibility can lead to on-resin aggregation. Prone to diketopiperazine formation.[1]Good

Causality Behind Experimental Choices: Navigating the Synthesis of Thr-Gly-Gly

The synthesis of Thr-Gly-Gly, while generally high-yielding, requires attention to the specific properties of threonine. The presence of a secondary hydroxyl group on its side chain is the primary consideration.

To Protect or Not to Protect? The Threonine Side Chain Dilemma

In modern Fmoc-based SPPS, the side-chain hydroxyl group of threonine is often left unprotected.[2] This is because the nucleophilicity of the secondary alcohol is low enough that O-acylation by the activated incoming amino acid is generally not a significant side reaction under standard coupling conditions. However, for particularly sensitive sequences or when using highly activating coupling reagents, a tert-butyl (tBu) protecting group can be employed on the threonine side chain. This protecting group is stable to the basic conditions used for Fmoc removal and is cleaved simultaneously with the final peptide from the resin using a strong acid like trifluoroacetic acid (TFA).

Experimental Protocols: A Step-by-Step Guide to Tripeptide Synthesis

The following protocols are representative examples for the synthesis of Thr-Gly-Gly and Ala-Gly-Gly via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Synthesis of Thr-Gly-Gly

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Gly-OH

  • Fmoc-Thr(tBu)-OH (or Fmoc-Thr-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Glycine Coupling:

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (5 times).

  • Fmoc Deprotection: Repeat step 2.

  • Threonine Coupling:

    • Pre-activate Fmoc-Thr(tBu)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-3 hours. A longer coupling time is recommended due to the potential for steric hindrance from the threonine side chain.

    • Wash the resin with DMF (5 times).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2: Solid-Phase Synthesis of Ala-Gly-Gly

This protocol is identical to that of Thr-Gly-Gly, with the exception of the final coupling step, where Fmoc-Ala-OH is used instead of Fmoc-Thr(tBu)-OH. Due to the smaller side chain of alanine, the coupling time can typically be reduced to 1-2 hours.

Visualizing the Workflow: SPPS and LPPS Diagrams

To better illustrate the synthesis processes, the following diagrams outline the core steps of Solid-Phase and Liquid-Phase Peptide Synthesis.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) Resin Fmoc-AA1-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA(n)-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Add next AA Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final AA added Purification Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

LPPS_Workflow cluster_solution Reaction in Solution cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) StartAA PG-AA1-O-PG' Deprotection Selective Deprotection StartAA->Deprotection Start Coupling Coupling (PG-AA(n)-OH, Activator) Deprotection->Coupling Purification Work-up & Purification (e.g., Extraction, Crystallization) Coupling->Purification Purification->Deprotection Add next AA FinalDeprotection Final Deprotection Purification->FinalDeprotection Final AA added FinalPurification Final Purification (HPLC) FinalDeprotection->FinalPurification FinalPeptide Final Peptide FinalPurification->FinalPeptide

Caption: General workflow for Liquid-Phase Peptide Synthesis (LPPS).

Mechanistic Insights and Trustworthiness of Protocols

The protocols described are designed to be self-validating systems. For instance, in SPPS, a Kaiser test can be performed after each coupling step to qualitatively assess the presence of free primary amines. A negative test (yellow beads) indicates a complete coupling reaction, while a positive test (blue beads) suggests that the coupling should be repeated. This in-process control is crucial for ensuring the integrity of the final product.

The choice of HBTU as a coupling reagent is based on its high efficiency and ability to suppress racemization. The mechanism involves the formation of an activated HOBt ester of the Fmoc-amino acid, which is highly reactive towards the free amine of the resin-bound peptide. The use of a non-nucleophilic base like DIPEA is critical to prevent unwanted side reactions.

Concluding Remarks

The synthesis of tripeptides, while seemingly simple, is a nuanced process where the identity of each amino acid plays a significant role in the overall outcome. The synthesis of Thr-Gly-Gly is generally efficient, with the primary consideration being the potential for side reactions involving the threonine hydroxyl group, which can be mitigated through appropriate protection strategies or by using optimized coupling conditions.

In comparison to other X-Gly-Gly tripeptides, the yield of Thr-Gly-Gly is expected to be high, likely surpassed only by the synthesis of Ala-Gly-Gly due to the minimal steric bulk and lack of reactive side chains in alanine. Peptides with more sterically hindered N-terminal residues like valine, or those prone to specific side reactions like proline, are expected to present greater challenges and potentially lower yields.

Ultimately, the successful synthesis of any peptide relies on a thorough understanding of the underlying chemical principles and the careful selection of a protocol tailored to the specific sequence. This guide serves as a foundational resource for researchers to make informed decisions and troubleshoot their tripeptide synthesis endeavors.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]

  • Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses. Neuland Labs. Retrieved from [Link]

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A Comparative Guide to the Chromatographic Retention of H-Thr-Gly-Gly-OH on C18 and Alternative Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Retaining Hydrophilic Peptides

In the realm of peptide analysis, reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is a cornerstone technique.[1][2] This is largely due to its robustness, reproducibility, and the excellent resolution it provides for a wide range of peptides.[1] The retention mechanism in RP-HPLC is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[1] However, small, hydrophilic peptides like H-Thr-Gly-Gly-OH present a significant analytical challenge. Their polar nature leads to weak interactions with the nonpolar C18 stationary phase, often resulting in poor retention, early elution, and inadequate separation from the solvent front.[3]

This technical guide provides a comparative analysis of the retention behavior of the tripeptide H-Thr-Gly-Gly-OH on a standard C18 column versus alternative chromatographic strategies. We will delve into the underlying principles of these techniques, present experimental data, and offer practical guidance to researchers, scientists, and drug development professionals facing similar analytical hurdles.

Physicochemical Properties of H-Thr-Gly-Gly-OH

Understanding the physicochemical properties of H-Thr-Gly-Gly-OH is crucial to comprehending its chromatographic behavior. This tripeptide is composed of Threonine, and two Glycine residues. Threonine is a polar amino acid, and Glycine is the smallest amino acid with a nonpolar side chain, contributing to the overall high hydrophilicity of the molecule.[4][5]

PropertyValueSource
Molecular Formula C₈H₁₅N₃O₅PubChem
Molecular Weight 233.22 g/mol PubChem
Calculated logP -4.3PubChem[6]
Isoelectric Point (pI) ~5.6 (Estimated)N/A

The highly negative calculated logP value underscores the peptide's pronounced hydrophilic character, predicting poor retention on a C18 column under typical reversed-phase conditions.

Performance on a Standard C18 Column: A Baseline Analysis

In reversed-phase chromatography, the retention of peptides is influenced by several factors, including the hydrophobicity of the amino acid side chains, the overall peptide length, and the mobile phase composition.[7][8] For H-Thr-Gly-Gly-OH, its small size and the presence of the polar threonine residue result in minimal interaction with the C18 stationary phase.

Expected Retention Behavior:

Without significant method optimization, H-Thr-Gly-Gly-OH is expected to have a very short retention time on a C18 column, potentially eluting close to the column's void volume. This makes accurate quantification and separation from other polar impurities challenging.

Experimental Protocol: RP-HPLC of H-Thr-Gly-Gly-OH on a C18 Column

The following protocol outlines a standard approach for analyzing H-Thr-Gly-Gly-OH on a C18 column. The rationale behind these starting conditions is to maximize potential interaction, however limited, with the stationary phase.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA is a common ion-pairing agent that can enhance the retention of peptides.[2][9]

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A shallow gradient is often employed for hydrophilic compounds to maximize separation. A typical starting point would be a linear gradient from 0-30% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm, where the peptide bond absorbs.

  • Injection Volume: 10-20 µL.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Sample Dissolve H-Thr-Gly-Gly-OH in Mobile Phase A Injector Injector Sample->Injector MP_A 0.1% TFA in Water Pump Pump MP_A->Pump MP_B 0.1% TFA in ACN MP_B->Pump Column C18 Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Data Data Acquisition Detector->Data

Figure 1: A typical experimental workflow for RP-HPLC analysis.

Expected Results and Limitations:

Even with an optimized method, the retention time of H-Thr-Gly-Gly-OH on a C18 column is likely to be short. The use of ion-pairing agents like TFA can offer a modest increase in retention, but it may not be sufficient for robust and reliable analysis, especially in complex matrices.[9]

ParameterExpected Outcome on C18
Retention Time Very Short (near void volume)
Peak Shape Potentially broad due to poor interaction
Resolution Poor, especially from other polar compounds
Sensitivity May be compromised by early elution
Alternative Chromatographic Strategies for Enhanced Retention

Given the limitations of C18 columns for highly hydrophilic peptides, alternative chromatographic modes are often necessary to achieve adequate retention and separation.[10]

HILIC is a powerful alternative for the separation of polar compounds.[11][12][13] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[11][12] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[12]

Advantages of HILIC for H-Thr-Gly-Gly-OH:

  • Increased Retention: HILIC provides significantly longer retention times for polar analytes compared to RP-HPLC.

  • Orthogonal Selectivity: The separation mechanism is different from reversed-phase, offering a complementary separation tool.[11][12]

  • MS-Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS) sensitivity.[11]

Experimental Protocol: HILIC of H-Thr-Gly-Gly-OH

  • Column: A HILIC column (e.g., amide or bare silica, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: A linear gradient from 0-50% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm and/or Mass Spectrometry.

  • Injection Volume: 5-10 µL (smaller volumes are often preferred in HILIC).

HILIC_Workflow cluster_prep_hilic Sample & Mobile Phase Preparation cluster_hplc_hilic HILIC System Sample_HILIC Dissolve H-Thr-Gly-Gly-OH in High Organic Solvent Injector_HILIC Injector Sample_HILIC->Injector_HILIC MP_A_HILIC High ACN/Low Water Pump_HILIC Pump MP_A_HILIC->Pump_HILIC MP_B_HILIC Low ACN/High Water MP_B_HILIC->Pump_HILIC Column_HILIC HILIC Column Injector_HILIC->Column_HILIC Pump_HILIC->Injector_HILIC Detector_HILIC UV and/or MS Detector Column_HILIC->Detector_HILIC Data_HILIC Data Acquisition Detector_HILIC->Data_HILIC

Figure 2: A typical experimental workflow for HILIC analysis.

Mixed-mode chromatography utilizes stationary phases with both reversed-phase and ion-exchange functionalities. This approach can provide unique selectivity and improved retention for charged polar molecules. For a peptide like H-Thr-Gly-Gly-OH, a mixed-mode column with C18 and weak anion-exchange (WAX) or strong cation-exchange (SCX) properties could be beneficial.[14]

Advantages of Mixed-Mode Chromatography:

  • Tunable Selectivity: By adjusting mobile phase pH and ionic strength, the retention can be manipulated based on both hydrophobicity and charge.

  • Enhanced Retention: The dual retention mechanism can significantly increase the retention of polar and charged analytes.

Comparative Summary

The following table provides a high-level comparison of the expected performance of C18, HILIC, and Mixed-Mode chromatography for the analysis of H-Thr-Gly-Gly-OH.

FeatureC18 (Reversed-Phase)HILICMixed-Mode
Primary Retention Mechanism Hydrophobic InteractionsHydrophilic PartitioningHydrophobic and Ion-Exchange
Expected Retention Time LowHighModerate to High
Selectivity for Polar Peptides LowHighHigh and Tunable
Typical Mobile Phase High AqueousHigh OrganicVaries with pH and Salt
Key Advantage Robustness, FamiliarityExcellent for very polar analytesUnique, adjustable selectivity
Key Disadvantage Poor retention of hydrophilic peptidesRequires careful method developmentMore complex retention mechanisms
Conclusion and Recommendations

While C18 columns are the workhorse of peptide analysis, they are often unsuitable for retaining and separating small, hydrophilic peptides like H-Thr-Gly-Gly-OH. For such challenging analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended primary alternative. It offers superior retention, orthogonal selectivity, and is highly compatible with mass spectrometry.[11] Mixed-mode chromatography also presents a viable option, particularly when dealing with complex mixtures where tunable selectivity is advantageous.

Researchers and drug development professionals should consider the physicochemical properties of their target peptides when selecting a chromatographic method. For hydrophilic peptides, moving beyond traditional C18-based reversed-phase methods to alternative strategies like HILIC is often essential for developing robust and reliable analytical procedures.

References

  • Gilar, M., & Jaworski, A. (2011). An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. Journal of Chromatography A, 1218(49), 8890-8896. [Link]

  • El-Khoury, R., & Chbani, A. (2025, June 15). Role of HILIC Stationary Phases in Pharmaceutical Peptide Analysis. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. [Link]

  • The Nest Group, Inc. (2021, August 20). Hydrophilic Interaction Chromatography (HILIC). [Link]

  • MAC-MOD Analytical. (n.d.). Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • ResearchGate. (2025, March 25). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?[Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 431-456). Humana Press.
  • Peterman, S. M., et al. (2009). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. Journal of Biomolecular Techniques: JBT, 20(1), 1-9.
  • Dadlez, M., & Sielicka-Dudzin, A. (2023).
  • MicroSolv Technology Corporation. (n.d.). Hydrophobic and Hydrophilic Peptides Analyzed with HPLC. [Link]

  • Wang, L. (2023, December 8). Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]

  • Chromatography Forum. (2010, September 28). short basic peptide separation. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

  • Lämmerhofer, M., et al. (2005). Alternative high-performance liquid chromatographic peptide separation and purification concept using a new mixed-mode reversed-phase/weak anion-exchange type stationary phase.
  • Element Lab Solutions. (n.d.). Charged surface C18 for peptide analysis. [Link]

  • Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. [Link]

  • Pesek, J. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010576, Threonyl-glycine. Retrieved February 27, 2026 from [Link].

  • Browne, C. A., Bennett, H. P., & Solomon, S. (1982). The isolation of peptides by reversed-phase high-performance liquid chromatography. Analytical Biochemistry, 124(1), 201-208.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6288, L-Threonine. Retrieved February 27, 2026 from [Link].

  • Chromatography Forum. (2009, March 26). Interesting retention time for C18 column. [Link]

  • Li, Y., et al. (2021). Nine physicochemical properties for 20 amino acid types. ResearchGate. [Link]

  • Lefranc, M.-P. (2021, October 6). IMGT classes of the 20 common amino acids. IMGT, the international ImMunoGeneTics information system®. [Link]

  • Henderson, J. W., Jr., & Brooks, A. (n.d.).
  • Nacalai Tesque, Inc. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [Link]

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A Researcher's Guide to Antibody Specificity: Investigating the Cross-Reactivity of Anti-Thr-Gly Antibodies with Thr-Gly-Gly

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of immunoassays, the specificity of an antibody is paramount. The ability to distinguish between closely related epitopes is the bedrock of reliable and reproducible results. This guide delves into the critical concept of antibody cross-reactivity, using a specific case study: the interaction of an anti-Threonine-Glycine (anti-Thr-Gly) antibody with its intended dipeptide target and a structurally similar tripeptide, Threonine-Glycine-Glycine (Thr-Gly-Gly).

This technical guide is designed for researchers, scientists, and drug development professionals who rely on the precision of antibody-based techniques. We will explore the theoretical underpinnings of antibody-antigen recognition, present a comparative analysis using representative experimental data, and provide detailed protocols for assessing cross-reactivity in your own laboratory.

The Principle of Antibody Cross-Reactivity: A Double-Edged Sword

An antibody's specificity arises from the unique three-dimensional structure of its paratope, which recognizes and binds to a specific epitope on an antigen.[1][2] However, this binding is not always exclusive. Cross-reactivity occurs when an antibody raised against one antigen also binds to a different, structurally similar antigen.[3][4][5] This phenomenon can be both a useful tool and a significant pitfall in immunological assays. While it can allow for the detection of related molecules, unintended cross-reactivity can lead to false-positive results and misinterpretation of data, ultimately compromising the integrity of a study.[1][5]

The addition of a single amino acid, as in the case of Thr-Gly versus Thr-Gly-Gly, can significantly alter the epitope's conformation and chemical properties. This seemingly minor change can impact the binding affinity of an antibody, leading to varying degrees of cross-reactivity. Understanding and quantifying this cross-reactivity is crucial for the validation of any immunoassay.

Visualizing the Interaction: Epitope Recognition

The following diagram illustrates the concept of an anti-Thr-Gly antibody binding to its target epitope and the potential for cross-reactivity with the extended Thr-Gly-Gly peptide.

cluster_antibody Anti-Thr-Gly Antibody cluster_antigens Antigens Ab Paratope ThrGly Thr-Gly (Target) Ab->ThrGly High Affinity Binding ThrGlyGly Thr-Gly-Gly (Potential Cross-Reactant) Ab->ThrGlyGly Potential Lower Affinity Cross-Reactivity

Caption: Specific binding of an anti-Thr-Gly antibody to its target versus potential cross-reactive binding to Thr-Gly-Gly.

Comparative Analysis: Quantifying Cross-Reactivity

To objectively compare the binding of an anti-Thr-Gly antibody to Thr-Gly and Thr-Gly-Gly, we will examine data from three key experimental techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting. The following data is representative and intended to illustrate the expected outcomes of such a comparative study.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is an effective method for determining the degree of cross-reactivity.[3] In this assay, a known amount of the target antigen (Thr-Gly) is coated onto the microplate wells. The anti-Thr-Gly antibody is then pre-incubated with varying concentrations of either the target peptide (Thr-Gly) or the potential cross-reactant (Thr-Gly-Gly) before being added to the wells. The degree of inhibition of the antibody binding to the coated antigen is then measured.

Table 1: Competitive ELISA Data for Anti-Thr-Gly Antibody

Competitor PeptideIC50 (nM)% Cross-Reactivity
Thr-Gly10100%
Thr-Gly-Gly5002%

Percent Cross-Reactivity Calculation: (% Cross-Reactivity) = (IC50 of Target Peptide / IC50 of Cross-Reactant Peptide) x 100

The significantly higher IC50 value for Thr-Gly-Gly indicates that a much greater concentration of the tripeptide is required to achieve 50% inhibition of the antibody binding to the target dipeptide. This translates to a low percentage of cross-reactivity, suggesting high specificity of the antibody for the Thr-Gly epitope.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[6][7][8] It provides quantitative data on binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants.

Table 2: SPR Kinetic Data for Anti-Thr-Gly Antibody

Analyteka (1/Ms)kd (1/s)KD (M)
Thr-Gly1.5 x 10⁵1.0 x 10⁻⁴6.7 x 10⁻¹⁰
Thr-Gly-Gly2.0 x 10³5.0 x 10⁻³2.5 x 10⁻⁶

The dissociation constant (KD) for Thr-Gly is substantially lower than that for Thr-Gly-Gly, indicating a much higher binding affinity for the intended target. The faster dissociation rate (kd) for Thr-Gly-Gly further supports a less stable interaction with the antibody.

Western Blotting

While primarily a qualitative technique for detecting specific proteins in a complex mixture, Western Blotting can also provide semi-quantitative information on antibody specificity.[9][10] In this hypothetical experiment, the Thr-Gly and Thr-Gly-Gly peptides are conjugated to a carrier protein to facilitate separation by SDS-PAGE and transfer to a membrane.

Figure 1: Representative Western Blot Analysis

A Western blot would likely show a strong, clear band for the Thr-Gly-carrier conjugate at the expected molecular weight. In contrast, the band for the Thr-Gly-Gly-carrier conjugate would be significantly fainter or even absent, depending on the degree of cross-reactivity and the antibody concentration used. This visual evidence further corroborates the high specificity of the anti-Thr-Gly antibody.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments discussed.

Competitive ELISA Protocol

This protocol is adapted from standard peptide-ELISA procedures.[11][12][13]

cluster_workflow Competitive ELISA Workflow Start Start Coat Coat Plate with Thr-Gly Peptide Start->Coat Block Block Non-specific Binding Sites Coat->Block Preincubate Pre-incubate Antibody with Competitor Peptides (Thr-Gly or Thr-Gly-Gly) Block->Preincubate Incubate Add Antibody-Peptide Mixture to Wells Preincubate->Incubate Wash1 Wash Incubate->Wash1 Secondary Add Enzyme-conjugated Secondary Antibody Wash1->Secondary Wash2 Wash Secondary->Wash2 Substrate Add Substrate and Develop Color Wash2->Substrate Read Read Absorbance Substrate->Read Analyze Analyze Data and Calculate IC50 Read->Analyze End End Analyze->End cluster_workflow SPR Analysis Workflow Start Start Immobilize Immobilize Anti-Thr-Gly Antibody on Sensor Chip Start->Immobilize Inject_Analyte Inject Serial Dilutions of Thr-Gly or Thr-Gly-Gly (Analyte) Immobilize->Inject_Analyte Association Monitor Association (Binding) Inject_Analyte->Association Dissociation Monitor Dissociation (Wash with Buffer) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze Analyze Sensorgrams to Determine Kinetic Parameters Regenerate->Analyze End End Analyze->End

Caption: Workflow for SPR analysis of antibody-peptide binding kinetics.

Methodology:

  • Immobilization: Covalently immobilize the anti-Thr-Gly antibody onto a suitable sensor chip (e.g., CM5 chip via amine coupling) to an appropriate density.

  • Analyte Preparation: Prepare a series of dilutions of the Thr-Gly and Thr-Gly-Gly peptides in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject each concentration of the peptide analyte over the surface for a defined period to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion and Implications for Researchers

The comprehensive analysis presented in this guide underscores the critical importance of experimentally validating antibody specificity. While an anti-Thr-Gly antibody is designed to recognize a dipeptide, the potential for cross-reactivity with a structurally similar tripeptide like Thr-Gly-Gly cannot be dismissed without empirical evidence.

Our comparative data, though representative, clearly illustrates how techniques like competitive ELISA and SPR can provide robust quantitative measures of cross-reactivity. The low percentage of cross-reactivity and the significantly weaker binding affinity for Thr-Gly-Gly would, in a real-world scenario, provide strong confidence in the specificity of the anti-Thr-Gly antibody for its intended target.

References
  • Vertex AI Search. (n.d.). Peptide-ELISA Protocol.
  • ELISA Kits. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
  • Nishi, Y., et al. (2015). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. Scientific Reports, 5, 12732.
  • Agrisera. (n.d.). Short ELISA protocol.
  • Li, L., & Sweedler, J. V. (2003). Solid-phase immunoassay detection of peptides from complex matrices without a separation. Analytical Chemistry, 75(8), 1864-1870.
  • Cell Signaling Technology. (2005, June 15). ELISA-Peptide Assay Protocol.
  • Rapid Novor. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis.
  • Pellequer, J. L., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 260(1-2), 1-13.
  • Proteintech. (n.d.). How do I know if the antibody will cross-react?.
  • Boster Bio. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • Proteintech. (n.d.). How do I know if the antibody will cross-react?.
  • LifeTein. (n.d.). Detecting synthetic peptides by SDS-PAGE for Western Blot.
  • Peterlinz, K. A., et al. (2002). Characterization and Optimization of Peptide Arrays for the Study of Epitope−Antibody Interactions Using Surface Plasmon Resonance Imaging. Analytical Chemistry, 74(20), 5234-5242.
  • BMA Biomedicals. (n.d.). Peptide ELISA Protocol for S-1502.
  • Sigma-Aldrich. (n.d.). ELISA Procedures.
  • Wikipedia. (n.d.). Western blot.
  • CliniSciences. (2024, October 22). Anti-peptide antibodies: a tool for the specific detection of peptides.
  • Abcam. (n.d.). Western blot protocol.
  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?.
  • Creative Proteomics. (n.d.). Overview of Biacore Surface Plasmon Resonance Technology.
  • HistologiX. (2025, November 5). How do I check if my monoclonal antibodies will cross-react?.
  • New England Biolabs. (n.d.). Peptide-Carrier Kit Protocol I: Western Blotting.
  • Lin, C. W., et al. (2025, October 15). Computational analysis reveals non-consensus N-glycosylation sequons in antibody Fab region. bioRxiv.
  • PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis.
  • MolecularCloud. (2020, May 12). Three strategies for mapping T cell epitopes.

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: H-Thr-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Profile

H-Thr-Gly-Gly-OH (Threonyl-Glycyl-Glycine) is a synthetic tripeptide widely utilized in biochemical research and drug development as a model substrate or intermediate.[1] While generally classified as non-hazardous under GHS standards, its disposal requires strict adherence to Laboratory Hazardous Waste Management Plans (LHWMP) to prevent environmental accumulation and ensure regulatory compliance.

This guide provides an authoritative, self-validating protocol for the safe containment, classification, and disposal of H-Thr-Gly-Gly-OH, moving beyond generic advice to address specific laboratory scenarios.

Physicochemical Profile for Waste Classification
ParameterDataRelevance to Disposal
Chemical Name L-Threonyl-glycyl-glycineLabeling requirement
CAS Number 66592-75-4Regulatory tracking
Molecular Formula C₈H₁₅N₃O₅Elemental analysis for incineration
Molecular Weight 233.22 g/mol Calculation of load
Solubility Water SolubleDictates aqueous waste stream
RCRA Status Non-regulated (Not P or U listed)Permissible for standard chemical waste streams
Hazard Class Non-Hazardous (GHS)Low-risk handling; standard PPE

Hazard Identification & Risk Assessment

Although H-Thr-Gly-Gly-OH is not classified as a dangerous good, "non-hazardous" does not imply "drain-safe." In a professional research environment, we treat all chemical entities with a baseline level of containment to maintain scientific integrity and environmental stewardship.

  • Inhalation: Fine powders can cause mechanical irritation to the respiratory tract.

  • Reactivity: Incompatible with strong oxidizing agents.

  • Biological Activity: As a bioactive peptide, it should be prevented from entering municipal water systems to avoid potential bio-accumulation or microbial proliferation issues.

Waste Classification Logic

Effective disposal begins with accurate classification. The state of the matter (solid vs. liquid) and the presence of co-solvents determine the waste stream.

Decision Matrix: Waste Stream Selection

WasteClassification Start H-Thr-Gly-Gly-OH Waste StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid (Solution) StateCheck->Liquid Dissolved PureSolid Non-Regulated Solid Chemical Waste Solid->PureSolid Bulk Powder Sharps Sharps Container (If vials/glass) Solid->Sharps Residual in Glass ContamCheck Contaminated with Hazardous Solvents? Liquid->ContamCheck Aqueous Aqueous Buffer (pH 5-9) ContamCheck->Aqueous No (Water/PBS only) Organic Organic Solvent (HPLC Waste) ContamCheck->Organic Yes (AcN, MeOH, TFA)

Figure 1: Decision tree for classifying H-Thr-Gly-Gly-OH waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Scenario: Expired shelf stock or excess weighing powder.

  • Containment: Do not discard in the general trash. Transfer the material into a wide-mouth high-density polyethylene (HDPE) jar or leave it in its original container if the cap is secure.

  • Labeling: Affix a hazardous waste tag. Even if non-regulated, label clearly:

    • Contents: "H-Thr-Gly-Gly-OH (Solid)"

    • Hazards: "Non-regulated, Irritant (Dust)"

  • Disposal Action: Route to your institution's Chemical Waste Management team for incineration. Incineration is the preferred method for organic peptides to ensure complete mineralization [1].

Protocol B: Aqueous Solutions (Buffers/Media)

Scenario: Leftover stock solutions in PBS or water.

  • Assessment: Verify that the solution contains no heavy metals or toxic preservatives (e.g., Sodium Azide).

  • Neutralization: Ensure pH is between 5 and 9.

  • Disposal Action:

    • Preferred: Collect in a "Non-Hazardous Aqueous Waste" carboy.

    • Conditional: Only if explicitly permitted by your local municipal wastewater authority and facility EHS, small quantities (<100 mL) of dilute, non-toxic peptide solutions may be drain-disposed with copious water flushing. However, the default recommendation is collection.

Protocol C: HPLC/Organic Waste

Scenario: Eluents from purification (containing Acetonitrile, Methanol, or TFA).

  • Segregation: NEVER pour down the drain.

  • Collection: Collect in a dedicated "Organic Solvent Waste" carboy (typically red or yellow safety cans).

  • Compatibility: H-Thr-Gly-Gly-OH is compatible with standard organic waste streams. Ensure the container is vented if there is any risk of reaction with other waste constituents (unlikely with this peptide).

  • Labeling: List all solvents percentages (e.g., "Acetonitrile 50%, Water 49.9%, TFA 0.1%, Trace Peptides").

Protocol D: Contaminated Packaging & Debris

Scenario: Empty vials, pipette tips, and weighing boats.

  • Glass Vials: If the vial contained pure peptide, triple rinse with water. Deface the label. Dispose of as "Laboratory Glass waste" (broken glass box). If rinsing is not possible, dispose of the entire vial in the Solid Chemical Waste stream.

  • Pipette Tips/Gloves: Unless heavily soiled, these are generally considered non-hazardous lab trash. If heavily contaminated, place in a solid waste biohazard bag or chemical waste bucket depending on facility rules.

Emergency Procedures: Spill Response

In the event of a spill, the primary risk is slip hazards (solutions) or dust inhalation (solids).

Spill Cleanup Workflow

SpillResponse Alert 1. Alert & PPE Contain 2. Containment Alert->Contain Don Gloves/Goggles Clean 3. Cleanup Contain->Clean Cover with wet paper (prevent dust) Decon 4. Decontamination Clean->Decon Sweep/Scoop Dispose 5. Disposal Decon->Dispose Wash surface with soap/water

Figure 2: Step-by-step spill response protocol for H-Thr-Gly-Gly-OH.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[2] If a large amount of powder (>100g) is spilled, use a N95 dust mask.

  • Solid Spills:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels to dampen the powder.

    • Scoop up the damp material and place it in a waste container.[3]

  • Liquid Spills:

    • Absorb with vermiculite, sand, or standard lab absorbent pads.

    • Place soaked absorbents into a sealed bag for chemical waste disposal.

  • Decontamination: Wipe the surface with 10% bleach or mild detergent to remove sticky residues.

Regulatory Framework & Compliance

Compliance is not optional. This guide aligns with the following frameworks:

  • EPA (USA): Under the Resource Conservation and Recovery Act (RCRA), H-Thr-Gly-Gly-OH is not a P-listed (acutely hazardous) or U-listed (toxic) waste [2]. However, the "Cradle-to-Grave" responsibility principle dictates that the generator is responsible for the ultimate fate of the waste.

  • OSHA: Follows the Hazard Communication Standard (29 CFR 1910.1200).[4] While the SDS may state "No known OSHA hazards," proper labeling of waste containers is mandatory [3].

  • European Waste Catalogue (EWC): typically classified under 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration. (2012). Hazard Communication Standard: Labels and Pictograms. OSHA.gov. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.